(S)-N-(1H-Indole-3-acetyl)tryptophan
説明
特性
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c25-20(10-14-12-23-18-8-4-2-6-16(14)18)24-19(21(26)27)9-13-11-22-17-7-3-1-5-15(13)17/h1-8,11-12,19,22-23H,9-10H2,(H,24,25)(H,26,27)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSPCYZZRVNHJS-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CC3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349334 | |
| Record name | N-[(1H-Indol-3-yl)acetyl]-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57105-53-0 | |
| Record name | N-[(1H-Indol-3-yl)acetyl]-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of (S)-N-(1H-Indole-3-acetyl)tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-N-(1H-Indole-3-acetyl)tryptophan, also known as indole-3-acetyl-L-tryptophan, is a significant molecule in the realm of plant biology and biochemistry. As an amino acid conjugate of the primary plant hormone auxin (indole-3-acetic acid or IAA), it plays a crucial role in the homeostatic regulation of auxin levels, thereby influencing various aspects of plant growth and development.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, offering valuable data for researchers in agronomy, drug discovery, and the life sciences.
Physicochemical Properties
The following tables summarize the available quantitative data for this compound. It is important to note that while some experimental data is available for closely related compounds, many of the specific properties for the title compound are computationally predicted.
General and Computed Properties
This table includes general identifiers and computationally derived physicochemical parameters.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-(1H-indol-3-yl)propanoic acid | PubChem |
| CAS Number | 57105-53-0 | MedChemExpress[4] |
| Molecular Formula | C₂₁H₁₉N₃O₃ | PubChem[5] |
| Molecular Weight | 361.4 g/mol | PubChem[5] |
| XLogP3 (Computed) | 2.5 | PubChem[5] |
| Hydrogen Bond Donor Count | 3 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[5] |
| Rotatable Bond Count | 6 | PubChem[5] |
Experimental and Estimated Physical Properties
| Property | Value | Source/Comment |
| Melting Point | Not available | Experimental data for the target compound is not available. For the related compound, N-Acetyl-L-tryptophan, the melting point is 190 °C.[6] For N-Acetyl-DL-tryptophan, it is 204-206 °C.[7][8] |
| Boiling Point | Not available | Experimental data is not available. |
| Solubility | Sparingly soluble in DMSO; Slightly soluble in ethanol. | Cayman Chemical |
| pKa (Predicted) | 3.65 ± 0.10 (for the carboxylic acid) | Predicted for the related compound N-Acetyl-DL-tryptophan.[7] |
Biological Context and Signaling Pathway
This compound is an integral part of the auxin homeostasis network in plants. Auxins, with indole-3-acetic acid (IAA) being the most prevalent, are critical hormones that regulate a vast array of developmental processes. Plants maintain appropriate levels of active IAA through a combination of biosynthesis, transport, degradation, and conjugation.
The formation of IAA-amino acid conjugates, such as this compound, is a key mechanism for inactivating and storing excess IAA.[2][3] This conjugation is catalyzed by enzymes from the GH3 family.[3] These conjugates can be stored or targeted for degradation, and in some cases, hydrolyzed back to free IAA, providing a mechanism for the controlled release of the active hormone.
Below is a diagram representing the simplified tryptophan-dependent IAA biosynthesis and its subsequent conjugation pathway.
References
- 1. Metabolism of Indole-3-acetic Acid: IV. Biological Properties of Amino Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biologydiscussion.com [biologydiscussion.com]
- 3. Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-((1H-Indol-3-yl)acetyl)-L-tryptophan | C21H19N3O3 | CID 644228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Acetyl-L-Tryptophan | Amino Acid Derivative for Cell Culture | Baishixing [aminoacids-en.com]
- 7. N-Acetyl-DL-tryptophan | 87-32-1 [chemicalbook.com]
- 8. ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide on the Natural Occurrence of Indole-3-acetyl-L-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-acetyl-L-tryptophan (IAA-Trp) is a naturally occurring amide-linked conjugate of the primary plant hormone, indole-3-acetic acid (IAA). This technical guide provides a comprehensive overview of the current scientific understanding of IAA-Trp, focusing on its natural occurrence, biosynthesis, and physiological role as an endogenous auxin inhibitor. This document details the enzymatic synthesis of IAA-Trp by the GRETCHEN HAGEN 3 (GH3) family of acyl acid amido synthetases and presents methodologies for its extraction, quantification, and in vitro synthesis. Furthermore, it elucidates the inhibitory mechanism of IAA-Trp on auxin signaling, providing a valuable resource for researchers in plant biology, agricultural science, and drug development exploring auxin metabolism and its regulation.
Natural Occurrence and Quantitative Levels
Indole-3-acetyl-L-tryptophan has been identified as an endogenous compound in the model plant species Arabidopsis thaliana[1]. While it is understood to be present at low basal levels, specific quantitative data across different plant tissues remains limited in published literature. Studies have confirmed its presence, but detailed comparative tables of its concentration are not yet widely available. The formation of IAA-amino acid conjugates, including IAA-Trp, is a key mechanism for maintaining auxin homeostasis in plants[2].
Table 1: Qualitative Occurrence of Indole-3-acetyl-L-tryptophan
| Organism | Tissue/Sample Type | Detection Method | Reference |
| Arabidopsis thaliana | Seedlings | Not specified in abstract | [Staswick, 2009][1] |
| Glycine max (Soybean) | Not specified | Mass Spectrometry | [3] |
Note: This table will be updated as more quantitative data becomes available.
Biosynthesis of Indole-3-acetyl-L-tryptophan
The biosynthesis of IAA-Trp is a part of the broader metabolic pathway of auxin conjugation, which is crucial for regulating the levels of active IAA in plant cells.
The GH3 Family of IAA-Amido Synthetases
The conjugation of amino acids to IAA is catalyzed by a family of enzymes known as GRETCHEN HAGEN 3 (GH3) acyl acid amido synthetases[2]. In Arabidopsis thaliana, several members of the GH3 gene family have been shown to encode these IAA-amido synthetases. In vitro studies have demonstrated that recombinant GH3 enzymes can synthesize a variety of IAA-amino acid conjugates, including IAA-Trp, when supplied with IAA, ATP, and the respective amino acid[2].
The enzymatic reaction proceeds in two steps: first, the GH3 enzyme adenylates IAA using ATP, forming an IAA-adenylate intermediate and releasing pyrophosphate. In the second step, the activated acyl group is transferred to the amino group of L-tryptophan, forming indole-3-acetyl-L-tryptophan and releasing AMP.
Biosynthetic Pathway Diagram
Caption: Biosynthesis of Indole-3-acetyl-L-tryptophan by GH3 enzymes.
Physiological Role: An Endogenous Auxin Inhibitor
IAA-Trp is not considered a storage form of auxin that can be hydrolyzed to release free IAA. Instead, it functions as an endogenous inhibitor of auxin responses.
Inhibition of Auxin-Mediated Growth Responses
Exogenous application of IAA-Trp to Arabidopsis seedlings has been shown to cause an agravitropic root growth phenotype, which is characteristic of disrupted auxin signaling[1]. Furthermore, IAA-Trp can suppress the inhibitory effect of high concentrations of free IAA on root growth and inhibit auxin-stimulated lateral root formation[1][4].
Mechanism of Inhibition: Targeting Auxin Influx
The inhibitory action of IAA-Trp is not due to direct competition with IAA for binding to the TIR1/AFB auxin co-receptors[1]. Instead, evidence suggests that IAA-Trp disrupts auxin signaling by interfering with the AUX1 auxin influx carrier[1]. By impeding the cellular import of IAA, IAA-Trp can effectively reduce the intracellular concentration of active auxin, thereby dampening auxin-mediated responses.
Signaling Pathway Diagram
Caption: Inhibitory mechanism of IAA-Trp on auxin signaling via AUX1.
Experimental Protocols
Extraction and Quantification of IAA-Trp by LC-MS/MS
The following is a generalized protocol adapted from methods for quantifying IAA-amino acid conjugates in plant tissues. Optimization for specific tissues and instrumentation is recommended.
4.1.1. Materials
-
Plant tissue (e.g., Arabidopsis seedlings)
-
Liquid nitrogen
-
Extraction buffer: 80% acetone (B3395972) in water with 2.5 mM diethyl dithiocarbamate[3]
-
Internal standard: Stable isotope-labeled IAA-Trp (e.g., D5-IAA-Trp or ¹³C₆-IAA-Trp)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)[3]
-
Methanol (B129727), Acetonitrile (B52724), Formic Acid (LC-MS grade)
-
HPLC system coupled to a tandem mass spectrometer (LC-MS/MS)
4.1.2. Protocol
-
Sample Harvest and Homogenization: Harvest plant tissue (20-100 mg) and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder.
-
Extraction: Add 1 mL of ice-cold extraction buffer and a known amount of the internal standard to the powdered tissue. Vortex thoroughly and incubate at 4°C in the dark for at least 1 hour.
-
Centrifugation: Centrifuge the extract at >10,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the IAA conjugates with methanol or acetonitrile.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Detection: Use Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for both native and isotope-labeled IAA-Trp need to be determined empirically or from the literature.
-
4.1.3. Experimental Workflow Diagram
Caption: Workflow for the extraction and analysis of IAA-Trp.
In Vitro Enzymatic Synthesis of IAA-Trp
This protocol describes the in vitro synthesis of IAA-Trp using a recombinant GH3 enzyme.
4.2.1. Materials
-
Purified recombinant GH3 enzyme (e.g., Arabidopsis GH3.5)[5]
-
Reaction buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT
-
Indole-3-acetic acid (IAA)
-
L-Tryptophan (Trp)
-
Adenosine-5'-triphosphate (ATP)
-
Quenching solution: e.g., 1 M HCl
4.2.2. Protocol
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, IAA (e.g., 1 mM), L-Tryptophan (e.g., 1 mM), and ATP (e.g., 2 mM).
-
Enzyme Addition: Initiate the reaction by adding the purified GH3 enzyme to a final concentration of 1-5 µg/mL.
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as 1 M HCl, to denature the enzyme.
-
Analysis: The formation of IAA-Trp can be analyzed by LC-MS/MS as described in section 4.1.
Conclusion and Future Perspectives
Indole-3-acetyl-L-tryptophan is an important, yet understudied, component of auxin metabolism. Its role as an endogenous inhibitor of auxin signaling, acting through the auxin influx carrier AUX1, highlights the complexity of auxin homeostasis in plants. For researchers in drug development, understanding the mechanisms of auxin inhibition could provide novel targets for the development of herbicides or plant growth regulators.
Future research should focus on obtaining precise quantitative data for IAA-Trp in various plant species and tissues under different developmental and environmental conditions. Elucidating the specificities of different GH3 isoforms for tryptophan as a substrate will provide a more detailed understanding of its biosynthesis. Further investigation into the molecular interactions between IAA-Trp and AUX1 will be crucial for a complete understanding of its inhibitory mechanism. The development and application of specific analytical methods and biological assays will be instrumental in advancing our knowledge of this intriguing auxin conjugate.
References
- 1. Frontiers | Jasmonoyl-L-Tryptophan Disrupts IAA Activity through the AUX1 Auxin Permease [frontiersin.org]
- 2. Characterization of an Arabidopsis enzyme family that conjugates amino acids to indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Arabidopsis thaliana GH3.5 acyl acid amido synthetase mediates metabolic crosstalk in auxin and salicylic acid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Pathway of N-Acetyltryptophan Derivatives in Plants: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of N-acetyltryptophan (NAT) and its potential derivatives in the plant kingdom. While N-acetyltryptophan has been identified as a metabolite in several plant species, its complete biosynthetic pathway, including the specific enzymes and regulatory mechanisms, remains an active area of research. This document synthesizes the existing evidence to propose a putative pathway, details relevant enzymatic and analytical methodologies for its investigation, and offers a framework for future research in this intriguing area of plant secondary metabolism. This guide is intended for researchers, scientists, and drug development professionals interested in tryptophan metabolism and the discovery of novel bioactive compounds from plants.
Introduction: The Significance of Tryptophan and its Derivatives
Tryptophan is a proteogenic amino acid that serves as a crucial precursor for a vast array of secondary metabolites in plants, many of which play vital roles in growth, development, and defense.[1][2] These derivatives include the essential plant hormone auxin (indole-3-acetic acid), phytoalexins such as camalexin, and compounds with significant pharmacological activities like serotonin (B10506) and melatonin (B1676174).[2][3][4] The N-acetylation of tryptophan represents a less-explored branch of this metabolic network, with N-acetyltryptophan having been detected in plants such as Arabidopsis thaliana, Glycine max, and Salsola collina.[2][5] The biological function of N-acetyltryptophan in plants is not yet fully understood but may be related to stress responses, similar to other N-acetylated amino acids.[6]
The Putative Biosynthetic Pathway of N-Acetyltryptophan
While the dedicated enzymatic machinery for the N-acetylation of free tryptophan in plants has not been definitively characterized, a putative pathway can be proposed based on the known biochemistry of N-acetyltransferases and the biosynthesis of related compounds.
The central step in the proposed pathway is the N-acetylation of L-tryptophan, catalyzed by an N-acetyltransferase. The most likely candidates for this enzymatic activity belong to the GCN5-related N-acetyltransferase (GNAT) superfamily.[7] Members of this superfamily are known to utilize acetyl-CoA as an acetyl donor to acetylate a wide range of substrates, including amino acids and their derivatives. Specifically, Serotonin N-acetyltransferases (SNATs), which are involved in melatonin biosynthesis, are plant GNAT enzymes that acetylate serotonin, a direct derivative of tryptophan. It is plausible that a yet-unidentified GNAT enzyme possesses the substrate specificity to act on free L-tryptophan.
The proposed reaction is as follows:
L-Tryptophan + Acetyl-CoA → N-Acetyl-L-Tryptophan + CoA-SH
Further metabolism of N-acetyltryptophan in plants to form other derivatives has not been documented in the current literature. However, the potential for subsequent hydroxylation, methylation, or glycosylation, common modifications in plant secondary metabolism, remains an open area for investigation.
Diagram of the Putative Biosynthetic Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. N-Acetyl-L-tryptophan | C13H14N2O3 | CID 700653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tryptophan Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Melatonin - Wikipedia [en.wikipedia.org]
- 5. N-Acetyltryptophan | C13H14N2O3 | CID 2002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Exogenous treatment with N-acetylglutamic acid confers tolerance to heat stress in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
(S)-N-(1H-Indole-3-acetyl)tryptophan mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of (S)-N-(1H-Indole-3-acetyl)tryptophan and Related Compounds
Disclaimer: Limited direct research is available on the specific mechanism of action of this compound in the context of drug development. This guide summarizes the available information on this molecule, primarily from plant biology, and extrapolates potential mechanisms based on the activities of the structurally related compound, N-Acetyl-L-tryptophan. All information derived from related compounds should be considered speculative until direct experimental validation.
Introduction
This compound, also known as Indole-3-acetyl-L-tryptophan, is a derivative of the essential amino acid L-tryptophan. It is recognized as an active metabolite of the auxin plant growth regulator, indole-3-acetic acid (IAA)[1]. While its primary characterized role is in plant physiology, its structural similarity to other bioactive indole (B1671886) derivatives warrants an exploration of its potential pharmacological mechanisms of action. This document provides a comprehensive overview of its known biological activities, detailed experimental protocols for relevant assays, and a summary of quantitative data. Furthermore, it explores the signaling pathways of the closely related molecule, N-Acetyl-L-tryptophan, to provide a potential framework for future research.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₁H₁₉N₃O₃[1][2] |
| Molecular Weight | 361.4 g/mol [1][2] |
| CAS Number | 57105-53-0[1][2] |
| Appearance | Solid[1] |
| Solubility | DMSO: Sparingly soluble (1-10 mg/ml), Ethanol: Slightly soluble (0.1-1 mg/ml)[1] |
| Synonyms | Indole-3-acetyl-L-tryptophan[2] |
Known Biological Activities of this compound
The majority of the characterized biological activity of this compound is in the field of plant biology.
-
Auxin Activity : It is an active metabolite of indole-3-acetic acid (IAA), a primary plant hormone (auxin)[1]. It has been shown to induce coleoptile elongation in Avena sativa seedlings[1].
-
Inhibition of IAA-induced Root Growth Inhibition : In a concentration-dependent manner, it can inhibit the negative effects of IAA on root growth in Arabidopsis thaliana[1].
-
Enzyme Inhibition : It has been identified as a weak inhibitor of β-D-glucosidase[3].
Potential Mechanisms of Action based on N-Acetyl-L-tryptophan
N-Acetyl-L-tryptophan, a structurally similar compound, has several documented biological activities that may provide insights into the potential mechanisms of this compound.
Neurokinin 1 Receptor (NK1R) Antagonism
N-Acetyl-L-tryptophan is an inhibitor of the neurokinin 1 receptor (NK1R)[4]. NK1R is a G-protein coupled receptor with a high affinity for the neuropeptide Substance P. Antagonism of this receptor has been investigated for its potential in treating depression, anxiety, and chemotherapy-induced nausea and vomiting.
Caption: NK1R signaling pathway upon Substance P binding.
Inhibition of Apoptosis
N-Acetyl-L-tryptophan has been shown to inhibit the release of cytochrome c, a key event in the intrinsic pathway of apoptosis. This suggests a potential role in cytoprotection.
Caption: Intrinsic apoptosis pathway and the inhibitory role of N-Acetyl-L-tryptophan.
Anti-inflammatory Effects
N-Acetyltryptophan has demonstrated a role in preventing hepatic ischemia-reperfusion injury by de-activating the RIP2/caspase/IL-1beta signaling pathway. This indicates potential anti-inflammatory properties.
Quantitative Data
| Compound | Assay | Target/System | Result | Reference |
| This compound | Coleoptile elongation | Avena sativa seedlings | EC₅₀ = 6.5 µM | [1] |
Experimental Protocols
β-D-Glucosidase Inhibition Assay
Objective: To determine the inhibitory activity of this compound on β-D-glucosidase.
Materials:
-
β-D-glucosidase from almonds
-
p-nitrophenyl-β-D-glucopyranoside (pNPG) as substrate
-
This compound
-
Sodium phosphate (B84403) buffer (pH 7.0)
-
Sodium carbonate
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 50 µL of sodium phosphate buffer, 25 µL of the test compound solution at various concentrations, and 25 µL of the β-D-glucosidase solution.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the pNPG substrate solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of sodium carbonate solution.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
A control reaction without the inhibitor is run in parallel.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
NK1R Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the NK1 receptor.
Materials:
-
Cell membranes expressing human NK1R
-
[³H]-Substance P (radioligand)
-
This compound
-
Assay buffer (e.g., Tris-HCl with MgCl₂, BSA, and protease inhibitors)
-
Non-specific binding control (e.g., unlabeled Substance P)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, combine the cell membranes, [³H]-Substance P, and either the test compound, buffer (for total binding), or unlabeled Substance P (for non-specific binding).
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for the test compound.
Conclusion
This compound is a tryptophan derivative with well-documented roles in plant physiology as a metabolite of auxin. Its potential as a therapeutic agent for human diseases is largely unexplored. However, the known biological activities of the structurally similar compound, N-Acetyl-L-tryptophan, suggest that this compound could potentially exhibit mechanisms of action involving NK1R antagonism, anti-apoptotic effects, and anti-inflammatory pathways. Further research, including the experimental protocols outlined in this guide, is necessary to elucidate the specific mechanism of action of this compound and to evaluate its therapeutic potential. The provided diagrams and quantitative data serve as a foundational resource for researchers, scientists, and drug development professionals interested in investigating this and related indole compounds.
References
A Technical Guide to the Discovery and Isolation of Indole-3-Acetyl Amino Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and significance of indole-3-acetyl amino acid (IAA-amino acid) conjugates. These molecules play a crucial role in the regulation of auxin homeostasis, a key factor in plant growth and development, and their study offers insights for agricultural and pharmaceutical research.
Introduction to Indole-3-Acetyl Amino Acid Conjugates
Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, a class of plant hormones that orchestrate a wide array of developmental processes.[1][2][3] To maintain optimal cellular concentrations, plants employ several regulatory mechanisms, including the synthesis, transport, degradation, and conjugation of IAA.[1][3][4] IAA-amino acid conjugates are amide-linked molecules formed between the carboxyl group of IAA and the amino group of an amino acid. These conjugates serve as a mechanism for both the temporary storage and the permanent inactivation of IAA, thereby playing a pivotal role in auxin homeostasis.[5][6]
The conjugation of IAA to amino acids is primarily catalyzed by the GRETCHEN HAGEN 3 (GH3) family of enzymes, which function as IAA-amido synthetases.[7][8] Conversely, the release of free, active IAA from these conjugates is mediated by a family of amidohydrolases, including IAA-LEUCINE RESISTANT1 (ILR1), ILR1-LIKE (ILL) proteins, and IAA-ALANINE RESISTANT3 (IAR3).[5][7][9]
Biological Significance and Discovery
The biological function of IAA-amino acid conjugates is diverse and depends on the specific amino acid attached. They can be broadly categorized into two groups:
-
Reversible Storage Forms: Conjugates such as IAA-Alanine (IAA-Ala) and IAA-Leucine (IAA-Leu) are considered temporary storage forms of IAA. They can be hydrolyzed by specific enzymes to release free IAA, thus contributing to the active auxin pool when needed.[4][7][10] The discovery of IAA-Ala and IAA-Leu as endogenous conjugates in Arabidopsis highlighted their role in the dynamic regulation of auxin levels.[10]
-
Irreversible Catabolic Precursors: Conjugates like IAA-Aspartate (IAA-Asp) and IAA-Glutamate (IAA-Glu) are generally considered to be precursors for the irreversible degradation of IAA.[4][8] Their formation often precedes oxidative catabolism, effectively removing excess IAA from the system.[4][8]
Some conjugates may have unique biological activities. For instance, IAA-Tryptophan (IAA-Trp) has been shown to act as an inhibitor of certain IAA-induced growth responses.[4] The diverse biological activities of various IAA-amino acid conjugates have been demonstrated in bioassays, such as the stimulation of cell elongation in Avena sativa coleoptile sections and growth of soybean cotyledon tissue cultures.[11]
Experimental Protocols for Isolation and Analysis
The accurate quantification of IAA and its amino acid conjugates is challenging due to their low abundance in plant tissues. The development of sensitive analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been instrumental in advancing our understanding of these molecules.[12][13][14]
General Workflow for Extraction and Purification
The following diagram illustrates a typical workflow for the extraction and purification of IAA-amino acid conjugates from plant tissue.
Detailed Protocol for Quantification by LC-ESI-MS/MS
This protocol is adapted from methods developed for the analysis of IAA and its conjugates in rice and Arabidopsis.[10][12][13]
1. Sample Preparation and Extraction:
-
Homogenize 20-100 mg of fresh plant tissue in a suitable extraction solvent, such as 80% acetone in water containing an antioxidant like 2.5 mM diethyl dithiocarbamate, or a buffered isopropanol solution.[12][13][15]
-
To ensure accurate quantification, add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₆]IAA) at the beginning of the extraction.
-
Centrifuge the homogenate to remove cellular debris. The supernatant contains the crude extract.[15]
2. Solid-Phase Extraction (SPE):
-
Condition a C18 or amino SPE cartridge with appropriate solvents (e.g., hexane, acetonitrile, water).[12][15]
-
Apply the aqueous phase of the extract (after evaporating the organic solvent) to the SPE column.
-
Wash the column with a series of solvents to remove interfering compounds. For example, with an amino column, wash with hexane, ethyl acetate, and acetonitrile.[15]
-
Elute the IAA-amino acid conjugates with a suitable solvent, such as 3% (v/v) formic acid in isopropanol for an amino column.[15]
3. LC-MS/MS Analysis:
-
Inject the purified extract into a high-performance liquid chromatography (HPLC) system coupled to an electrospray ionization tandem mass spectrometer (ESI-MS/MS).
-
Separate the compounds on a C18 column using a suitable mobile phase gradient.
-
Detect the analytes using multiple reaction monitoring (MRM) mode. The transition from the protonated molecule ([M+H]⁺) to the characteristic quinolinium fragment ion at m/z 130 is commonly used for the detection of IAA and its amino acid conjugates.[12][14]
Quantitative Data of IAA-Amino Acid Conjugates
The following tables summarize quantitative data on the levels of various IAA-amino acid conjugates found in different plant species and tissues.
Table 1: Levels of IAA and its Amino Acid Conjugates in Rice Tissues
| Compound | Dehulled Rice (pmol/g fresh weight) | 2-week-old Seedlings (pmol/g fresh weight) | Calli (pmol/g fresh weight) |
| IAA | 140 | 92 | 17 |
| IAA-Asp | n.d. | n.d. | 28 |
| IAA-Glu | n.d. | n.d. | 140 |
| IAA-Ala | n.d. | n.d. | n.d. |
| IAA-Phe | n.d. | n.d. | n.d. |
| IAA-Val | n.d. | n.d. | n.d. |
| IAA-Ile | n.d. | n.d. | n.d. |
Data adapted from Matsuda et al. (2005).[12] n.d. = not detected.
Table 2: Levels of IAA-Amino Acid Conjugates in Arabidopsis thaliana Tissues (10 days after germination)
| Compound | Expanding Leaves (pg/mg fresh weight) | Old Leaves (pg/mg fresh weight) | Roots (pg/mg fresh weight) |
| IAA-Asp | ~1.0 | ~0.3 | ~0.4 |
| IAA-Glu | ~0.8 | ~0.2 | ~0.3 |
| IA-Ala | ~0.05 | ~0.05 | Near detection limit |
| IA-Leu | ~0.06 | ~0.05 | ~0.15 |
Data adapted from Kowalczyk and Sandberg (2001).[10]
Signaling and Metabolic Pathways
The regulation of auxin levels through the synthesis and hydrolysis of IAA-amino acid conjugates is an integral part of the overall auxin signaling network.
IAA-Amino Acid Conjugate Metabolism
The following diagram illustrates the central role of GH3 enzymes and amidohydrolases in the metabolism of IAA-amino acid conjugates.
Integration into Auxin Signaling
The concentration of free IAA, which is modulated by the formation and hydrolysis of its amino acid conjugates, directly influences the canonical auxin signaling pathway. This pathway involves the perception of IAA by the SCFTIR1/AFB ubiquitin ligase complex, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by Auxin Response Factors (ARFs).[1]
Conclusion
The discovery and ongoing research into indole-3-acetyl amino acid conjugates have significantly advanced our understanding of auxin biology. These molecules are not merely inactive byproducts but are integral components of a sophisticated regulatory network that fine-tunes auxin levels in response to developmental and environmental cues. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further explore the roles of these conjugates in plant physiology and to leverage this knowledge in the development of novel agricultural and therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Characterization of a family of IAA-amino acid conjugate hydrolases from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism of Indole-3-acetic Acid: IV. Biological Properties of Amino Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, MS) for (S)-N-(1H-Indole-3-acetyl)tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-N-(1H-Indole-3-acetyl)tryptophan, also known as Indole-3-acetyl-L-tryptophan, is a fascinating molecule at the intersection of amino acid chemistry and phytohormone biology. Structurally, it is a conjugate of L-tryptophan, an essential amino acid, and indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants. This unique combination suggests potential roles in various biological processes, making its synthesis and characterization a subject of interest for researchers in fields ranging from plant science to medicinal chemistry. This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols for its synthesis and analysis, and the biological context of its constituent parts.
Spectroscopic Data
The unequivocal identification of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Indole (B1671886) N-H (Trp) | ~10.8 | br s | |
| Indole N-H (IAA) | ~10.1 | br s | |
| Amide N-H | ~8.2 | d | Coupling to α-H of Trp |
| Aromatic Protons | 7.0 - 7.8 | m | Overlapping signals from both indole rings |
| α-H (Trp) | ~4.8 | m | |
| β-CH₂ (Trp) | ~3.3 | m | |
| CH₂ (IAA) | ~3.7 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (Amide) | ~171 |
| Carbonyl (Carboxylic Acid) | ~174 |
| Aromatic Carbons | 108 - 137 |
| α-C (Trp) | ~54 |
| β-C (Trp) | ~28 |
| CH₂ (IAA) | ~31 |
Mass Spectrometry (MS)
High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound. The exact mass can be calculated from its molecular formula, C₂₁H₁₉N₃O₃.
Table 3: Mass Spectrometry Data
| Parameter | Value | Source |
| Molecular Formula | C₂₁H₁₉N₃O₃ | PubChem CID: 644228[1] |
| Molecular Weight | 361.39 g/mol | PubChem CID: 644228[1] |
| Exact Mass | 361.1426 g/mol | PubChem CID: 644228[1] |
| MS² Data | Available | MassBank: MSBNK-RIKEN-PR308263 |
Experimental Protocols
The synthesis of this compound involves the formation of an amide bond between the carboxylic acid of indole-3-acetic acid and the α-amino group of L-tryptophan. A common and effective method for this transformation is through the use of a peptide coupling agent.
Synthesis of this compound
Materials:
-
L-Tryptophan methyl ester hydrochloride
-
Indole-3-acetic acid (IAA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU, HBTU)
-
N-Hydroxysuccinimide (NHS) or other activating agent
-
Triethylamine (B128534) (TEA) or other non-nucleophilic base
-
Dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Methanol (B129727) (MeOH)
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Activation of Indole-3-acetic acid: To a solution of indole-3-acetic acid and N-hydroxysuccinimide in dichloromethane at 0 °C, add N,N'-dicyclohexylcarbodiimide. Stir the mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours. The formation of the NHS-ester of IAA will occur, with dicyclohexylurea (DCU) precipitating as a white solid.
-
Coupling Reaction: In a separate flask, dissolve L-tryptophan methyl ester hydrochloride in dichloromethane and add triethylamine to neutralize the hydrochloride salt. Filter the reaction mixture from step 1 to remove the DCU precipitate and add the filtrate containing the activated IAA to the solution of the tryptophan methyl ester. Allow the reaction to stir at room temperature overnight.
-
Work-up and Purification of the Methyl Ester: After the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, this compound methyl ester, can be purified by flash column chromatography on silica (B1680970) gel.
-
Hydrolysis of the Methyl Ester: Dissolve the purified methyl ester in a mixture of methanol and water. Add a solution of lithium hydroxide or sodium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Final Work-up and Isolation: Acidify the reaction mixture to a pH of approximately 2-3 with 1 M HCl. The product, this compound, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Spectroscopic Analysis Workflow
The synthesized compound should be characterized to confirm its identity and purity.
-
NMR Spectroscopy: Dissolve a small amount of the final product in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). Acquire ¹H NMR and ¹³C NMR spectra.
-
Mass Spectrometry: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid for ESI+). Analyze by high-resolution mass spectrometry (e.g., ESI-QTOF) to confirm the exact mass.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and analysis.
Biological Context and Signaling Pathways
This compound is not a well-characterized signaling molecule in its own right. However, its components, L-tryptophan and indole-3-acetic acid (IAA), are central to major biological pathways.
IAA is the primary auxin in plants, a class of phytohormones that regulate nearly every aspect of plant growth and development, including cell division and elongation, tissue differentiation, and responses to light and gravity. The biosynthesis of IAA in plants predominantly occurs from L-tryptophan through several proposed pathways. The most well-established of these is the two-step pathway involving the conversion of tryptophan to indole-3-pyruvic acid (IPyA) by the TAA family of aminotransferases, followed by the conversion of IPyA to IAA by the YUCCA family of flavin monooxygenases.
The formation of IAA conjugates, such as this compound, is a mechanism for plants to regulate the levels of active IAA. These conjugates can be stored or transported and then hydrolyzed to release free IAA when and where it is needed. Therefore, this compound can be considered a storage or transport form of IAA.
Caption: Simplified overview of IAA biosynthesis and conjugation.
References
Putative Enzymatic Synthesis of N-acetylated Tryptophan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylated tryptophan (NAT) is an endogenous metabolite and a compound of increasing interest in biomedical research due to its neuroprotective and anti-inflammatory properties. While its presence and biological activities are well-documented, the precise enzymatic pathways leading to its synthesis are not fully elucidated, hence the term "putative" enzymatic synthesis. This technical guide provides a comprehensive overview of the current understanding of NAT biosynthesis, focusing on the potential enzymatic players, their kinetics, and relevant experimental protocols for its study. This document is intended to be a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of tryptophan metabolism, neurodegenerative diseases, and inflammatory conditions.
Introduction
N-acetyl-L-tryptophan is a derivative of the essential amino acid L-tryptophan, formed by the addition of an acetyl group to its alpha-amino group. Historically, NAT has been utilized as a stabilizer for protein solutions, such as human serum albumin, to prevent oxidative degradation.[1][2] However, recent research has unveiled its significant biological roles, including acting as an antagonist of the neurokinin-1 receptor (NK-1R), an inhibitor of cytochrome c release, and a modulator of inflammatory signaling pathways.[3][4] These activities confer upon NAT potent neuroprotective and anti-inflammatory effects, making it a promising candidate for therapeutic development in the context of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, as well as in conditions such as hepatic ischemia-reperfusion injury.[5][6][7]
The synthesis of N-acetylated amino acids can occur through two primary mechanisms: the direct N-acetylation of the free amino acid by N-acetyltransferases (NATs) or via the proteolytic degradation of N-terminally acetylated proteins. While the latter is a well-established general mechanism for the formation of N-acetylated amino acids, the specific enzymes responsible for the direct synthesis of N-acetyl-L-tryptophan are still under investigation. This guide will delve into the putative enzymatic routes for NAT synthesis, present available quantitative data, and provide detailed experimental methodologies for its study.
Putative Enzymatic Synthesis Pathways
The primary candidates for the enzymatic synthesis of N-acetyltryptophan are members of the N-acetyltransferase (NAT) superfamily. These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the primary amine of a substrate.[8]
Arylalkylamine N-acetyltransferase (AANAT)
AANAT, also known as serotonin (B10506) N-acetyltransferase, is a key enzyme in the biosynthesis of melatonin.[9][10][11][12][13] Its primary documented role is the N-acetylation of serotonin to form N-acetylserotonin.[9] However, AANAT exhibits a degree of substrate promiscuity and has been shown to acetylate other arylalkylamines, including tryptamine.[11][14] Given that tryptophan can be decarboxylated to tryptamine, which is then a substrate for AANAT, this presents an indirect route to an N-acetylated indoleamine. It is plausible that AANAT, or a related enzyme, could directly acetylate tryptophan, although this is not its primary characterized function.
D-tryptophan N-acetyltransferase
An enzyme specifically named D-tryptophan N-acetyltransferase (EC 2.3.1.34) has been described, which catalyzes the reaction:
acetyl-CoA + D-tryptophan ⇌ CoA + N-acetyl-D-tryptophan[15]
This enzyme belongs to the family of transferases, specifically acyltransferases.[15] While this enzyme is specific for the D-isomer of tryptophan, its existence suggests that enzymes capable of N-acetylating the tryptophan molecule are present in biological systems. The corresponding enzyme for the L-isomer, which is the more common form in humans, has not been as clearly characterized.[4]
Other N-acetyltransferases
The GCN5-related N-acetyltransferase (GNAT) superfamily is vast, with thousands of members, many of which are uncharacterized.[16] It is highly probable that one or more of these enzymes are responsible for the N-acetylation of L-tryptophan and other aromatic amino acids. Further research is required to identify and characterize these specific enzymes.
Protein Degradation
A significant source of N-acetylated amino acids in vivo is the breakdown of N-terminally acetylated proteins. N-terminal acetylation is a common co-translational and post-translational modification in eukaryotes, affecting a large percentage of proteins. The degradation of these proteins by proteases and peptidases can release N-acetylated amino acids, including N-acetyltryptophan.
The following diagram illustrates the putative synthesis pathways for N-acetyltryptophan.
Caption: Putative Biosynthesis of N-Acetyl-L-Tryptophan.
Signaling Pathways Involving N-acetyltryptophan
N-acetyltryptophan has been shown to modulate several signaling pathways, which underlies its therapeutic potential.
Neurokinin-1 Receptor (NK-1R) Antagonism
NAT acts as an antagonist of the NK-1R, thereby inhibiting the binding of its ligand, Substance P.[3] Substance P is a neuropeptide involved in neuroinflammation and pain signaling. By blocking this interaction, NAT exerts neuroprotective effects.[4]
Inhibition of TLR4/NLRP3 Inflammasome Pathway
In the context of hepatic ischemia-reperfusion injury, N-acetyl-L-tryptophan has been shown to attenuate inflammation by regulating the Toll-like receptor 4 (TLR4)/NLRP3 inflammasome signaling pathway.[6] This pathway is a key component of the innate immune response and its dysregulation can lead to excessive inflammation and tissue damage.
The diagram below illustrates the inhibitory effect of N-acetyl-L-tryptophan on the TLR4/NLRP3 signaling pathway.
References
- 1. Characterization of N-acetyltryptophan degradation products in concentrated human serum albumin solutions and development of an automated high performance liquid chromatography-mass spectrometry method for their quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetyl-L-tryptophan attenuates hepatic ischemia-reperfusion injury via regulating TLR4/NLRP3 signaling pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification and activity assays of N-terminal acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolution of arylalkylamine N-acetyltransferase: Emergence and divergence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aralkylamine N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Melatonin - Wikipedia [en.wikipedia.org]
- 14. Arylamine N-acetyltransferase and arylalkylamine N-acetyltransferase in the mammalian pineal gland.: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. D-tryptophan N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 16. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of (S)-N-(1H-Indole-3-acetyl)tryptophan Receptor Binding: A Technical Guide
Introduction
(S)-N-(1H-Indole-3-acetyl)tryptophan, a derivative of the essential amino acid tryptophan, belongs to the vast class of indole-containing compounds.[1][2] Molecules of this class are known to interact with a variety of biological targets, including serotonin (B10506) and sigma receptors, playing significant roles in physiological and pathological processes.[3][4] This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the receptor binding characteristics of this compound. The document is intended for researchers, scientists, and professionals in the field of drug development and molecular modeling.
Target Identification and Prioritization
Given the structural similarity of this compound to other bioactive indole (B1671886) derivatives, several potential receptor targets can be hypothesized. The initial step in any in silico modeling study is the identification and prioritization of these potential macromolecular partners.
Potential Receptor Targets for this compound:
-
Serotonin (5-HT) Receptors: Various indole derivatives act as ligands for 5-HT receptors, which are involved in mood, cognition, and memory.[3] Subtypes such as 5-HT1A, 5-HT2A, and 5-HT4 are of particular interest.[3][5]
-
Sigma Receptors: These receptors are implicated in a range of neurological disorders and cancer. Indole-based compounds have been developed as high-affinity sigma receptor ligands.[4]
-
Aryl Hydrocarbon Receptor (AhR): Indole and its derivatives can act as ligands for AhR, influencing immune responses in the gut.[1]
-
Bitter Taste Receptors (TAS2Rs): Tryptophan and its derivatives are known to interact with bitter taste receptors, such as TAS2R4.[6][7]
-
β-D-glucosidase: Limited information suggests that this compound may weakly inhibit this enzyme.[8][9]
In Silico Modeling Workflow
A typical in silico workflow for studying ligand-receptor interactions involves several key stages, from preparing the molecular structures to performing detailed simulations and analyzing the results.
Caption: A generalized workflow for in silico receptor binding studies.
Methodologies and Experimental Protocols
This section details the protocols for the core in silico experiments.
Ligand and Receptor Preparation
Ligand Preparation Protocol:
-
Obtain 3D Structure: The 3D structure of this compound can be downloaded from databases like PubChem (CID 644228) or generated from its SMILES representation.[10]
-
Energy Minimization: The ligand structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge Assignment: Partial atomic charges are assigned using methods like Gasteiger-Hückel.
-
Tautomeric and Ionization States: Determine the likely protonation state at physiological pH (around 7.4).
Receptor Preparation Protocol:
-
Structure Retrieval: Obtain the 3D structure of the target receptor from the Protein Data Bank (PDB).
-
Homology Modeling: If an experimental structure is unavailable, a homology model can be built using a template structure with high sequence identity.
-
Structure Refinement: The receptor structure is prepared by removing water molecules, adding hydrogen atoms, assigning correct protonation states to residues, and repairing any missing side chains or loops.
-
Binding Site Definition: The potential binding pocket is identified, often based on the location of a co-crystallized ligand or through pocket detection algorithms.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Molecular Docking Protocol:
-
Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically sample different conformations and orientations of the ligand within the grid box.
-
Scoring: The resulting poses are ranked using a scoring function that estimates the binding affinity.
Table 1: Hypothetical Docking Scores for this compound with Potential Receptors
| Receptor Target | Docking Score (kcal/mol) | Predicted Interacting Residues |
| 5-HT1A | -8.5 | Asp116, Phe361, Trp358 |
| 5-HT2A | -7.9 | Ser159, Phe234, Trp336 |
| Sigma-1 | -9.2 | Glu172, Tyr173, Trp164 |
| AhR | -8.1 | His326, Tyr311, Gln372 |
Note: The data in this table is illustrative and not based on experimental results.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.
MD Simulation Protocol:
-
System Setup: The docked complex is placed in a simulation box filled with a specific water model (e.g., TIP3P) and counter-ions to neutralize the system.
-
Minimization: The entire system is energy minimized to remove steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This is done in two phases: NVT (constant volume) followed by NPT (constant pressure) ensemble.
-
Production Run: A production MD run is performed for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex (RMSD), flexibility of residues (RMSF), and specific interactions (hydrogen bonds, hydrophobic contacts).
Signaling Pathways
The binding of this compound to a receptor would initiate a downstream signaling cascade. The specific pathway depends on the receptor type.
Caption: A simplified diagram of a G-protein coupled receptor signaling pathway.
Data Presentation and Interpretation
All quantitative data from the in silico analyses should be summarized for clear comparison.
Table 2: Hypothetical Binding Free Energy Calculations
| Ligand-Receptor Complex | Method | Binding Free Energy (kcal/mol) |
| This compound - 5-HT1A | MM/PBSA | -45.3 ± 3.1 |
| This compound - Sigma-1 | MM/GBSA | -52.7 ± 4.5 |
Note: The data in this table is illustrative and not based on experimental results.
The interpretation of these results involves correlating the calculated binding energies with the stability of the interactions observed in MD simulations and the initial docking scores. A lower binding free energy suggests a more favorable interaction.
Conclusion
This technical guide outlines a comprehensive in silico strategy for investigating the receptor binding of this compound. By employing a combination of molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the potential biological targets and mechanisms of action of this and other novel indole derivatives, thereby guiding further experimental validation and drug discovery efforts.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Indole, a versatile aromatic heterocycle with diverse roles in nature and medicine | Blog | Biosynth [biosynth.com]
- 3. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of indole-based sigma receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 6. In Silico Molecular Study of Tryptophan Bitterness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Silico Molecular Study of Tryptophan Bitterness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. N-((1H-Indol-3-yl)acetyl)-L-tryptophan | C21H19N3O3 | CID 644228 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Stereoselective Synthesis of (S)-N-(1H-Indole-3-acetyl)tryptophan
Abstract
This document provides a detailed protocol for the stereoselective synthesis of (S)-N-(1H-Indole-3-acetyl)tryptophan, a derivative of the essential amino acid L-tryptophan. The synthesis involves the coupling of Indole-3-acetic acid and the methyl ester of L-tryptophan, followed by saponification. This application note is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and biochemistry who require a reliable method for the preparation of this compound for further biological evaluation.
Introduction
This compound is a compound of interest due to its structural similarity to endogenous molecules involved in key biological pathways. As an N-acylated amino acid, it belongs to a class of molecules with diverse biological activities.[1] For instance, the indole-3-acetic acid (IAA) moiety is a well-known phytohormone (auxin) that plays a crucial role in plant growth and development.[2][3][4][5] In humans, tryptophan and its derivatives are precursors to neurotransmitters like serotonin (B10506) and melatonin.[6] The title compound has been identified as a weak inhibitor of β-D-glucosidase.[7] The stereoselective synthesis of this molecule is crucial for studying its specific biological functions and potential therapeutic applications. This protocol outlines a robust method for its preparation with high purity and stereochemical integrity.
Synthesis Pathway
The overall synthetic strategy involves a two-step process starting from commercially available L-tryptophan and Indole-3-acetic acid. The first step is the esterification of the carboxylic acid of L-tryptophan to protect it during the subsequent amide coupling reaction. The second step is the coupling of L-tryptophan methyl ester with Indole-3-acetic acid using a suitable coupling agent, followed by the hydrolysis of the methyl ester to yield the final product.
Caption: Synthetic route for this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.
Materials:
-
L-Tryptophan
-
Indole-3-acetic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (B129727) (MeOH)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
1 M Hydrochloric acid (HCl)
Step 1: Synthesis of (S)-Tryptophan methyl ester
-
Suspend L-tryptophan (1.0 eq) in anhydrous methanol (10 mL per gram of tryptophan).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure.
-
Add saturated aqueous NaHCO₃ solution to the residue until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude (S)-Tryptophan methyl ester. The product is typically used in the next step without further purification.
Step 2: Synthesis of this compound methyl ester
-
Dissolve Indole-3-acetic acid (1.0 eq) in DMF (10 mL per gram).
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of (S)-Tryptophan methyl ester (1.0 eq) in DMF to the reaction mixture.
-
Add DIPEA (2.5 eq) and stir the reaction mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound methyl ester.
Step 3: Synthesis of this compound
-
Dissolve the this compound methyl ester (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Esterification | SOCl₂ | MeOH | 0 to RT | 12-16 | >95 |
| 2 | Amide Coupling | EDC, HOBt, DIPEA | DMF | RT | 12-18 | 70-85 |
| 3 | Saponification | LiOH | THF/H₂O | RT | 2-4 | >90 |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₂₁H₁₉N₃O₃ |
| Molecular Weight | 361.39 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 10.84 (s, 1H), 10.81 (s, 1H), 8.35 (d, J=7.6 Hz, 1H), 7.55 (d, J=7.9 Hz, 1H), 7.47 (d, J=7.9 Hz, 1H), 7.33 (d, J=8.1 Hz, 1H), 7.28 (d, J=8.1 Hz, 1H), 7.17 (s, 1H), 7.05 (t, J=7.5 Hz, 1H), 6.97 (m, 3H), 4.55 (m, 1H), 3.60 (s, 2H), 3.15 (dd, J=14.5, 4.5 Hz, 1H), 3.03 (dd, J=14.5, 7.5 Hz, 1H). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 173.5, 170.8, 136.3, 136.1, 127.4, 127.3, 124.0, 123.5, 121.1, 121.0, 118.7, 118.6, 118.4, 111.5, 111.4, 110.1, 108.2, 53.9, 34.5, 27.6. |
| Mass Spec (ESI+) | m/z: 362.1 [M+H]⁺ |
| Optical Rotation | [α]²⁰_D_ = +X.X (c = 1, MeOH) |
(Note: Expected NMR data is predicted based on the structure and may vary slightly.)
Biological Context and Signaling
The indole-3-acetic acid (IAA) component of the title compound is a primary auxin in plants, regulating various aspects of growth and development. The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin response genes.
Caption: Simplified diagram of the auxin signaling pathway.
Conclusion
The protocol described herein provides a straightforward and efficient method for the stereoselective synthesis of this compound. The use of standard peptide coupling reagents ensures high yields and purity of the final product while preserving the stereochemistry of the starting L-tryptophan. This will facilitate further investigation into the biological activities and potential applications of this and related N-acylated amino acids.
References
- 1. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 2. Tryptophan-Independent Indole-3-Acetic Acid Synthesis: Critical Evaluation of the Evidence | Semantic Scholar [semanticscholar.org]
- 3. Tryptophan-Independent Indole-3-Acetic Acid Synthesis: Critical Evaluation of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Note and Protocol: (S)-N-(1H-Indole-3-acetyl)tryptophan Dissolution for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-N-(1H-Indole-3-acetyl)tryptophan is a molecule of interest in various biological studies. Proper dissolution and handling are critical for obtaining accurate and reproducible results in in vitro assays. This document provides a detailed protocol for the solubilization of this compound to prepare stock and working solutions suitable for cell-based and other in vitro experimental systems. The primary recommended solvent is dimethyl sulfoxide (B87167) (DMSO), which is suitable for most cell culture applications when diluted to a final concentration that is non-toxic to the cells.
Data Presentation: Solubility
The solubility of this compound is crucial for the preparation of concentrated stock solutions. The following table summarizes the known solubility data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 276.71 | Ultrasonic assistance is required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Bath sonicator
-
Sterile, disposable serological pipettes and pipette tips
-
Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses
-
Cell culture medium or assay buffer
Preparation of a Concentrated Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
-
Pre-warm the DMSO: If the DMSO is frozen, bring it to room temperature.
-
Weigh the Compound: In a sterile microcentrifuge tube or glass vial, carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 36.14 mg of the compound (Molecular Weight: 361.4 g/mol ).
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Facilitate Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Place the vial in a bath sonicator and sonicate for 10-15 minutes.[1][2] Intermittently vortex the vial during sonication to aid dissolution.
-
Visually inspect the solution to ensure that all solid material has dissolved. If not, continue sonication for another 10-15 minutes.
-
-
Sterilization (Optional but Recommended): If the stock solution will be used in sterile cell culture, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[2]
-
Preparation of Working Solutions
Working solutions are prepared by diluting the concentrated stock solution into the appropriate cell culture medium or assay buffer. It is critical to maintain the final DMSO concentration at a non-toxic level, typically below 0.5% (v/v), with 0.1% being preferable for many cell lines.[3]
-
Thaw the Stock Solution: Thaw a single aliquot of the 100 mM stock solution at room temperature.
-
Pre-warm the Medium/Buffer: Warm the cell culture medium or assay buffer to the desired temperature for your experiment (e.g., 37°C for cell culture).
-
Serial Dilution: Perform a serial dilution of the stock solution into the pre-warmed medium/buffer to achieve the desired final concentration.
-
Example for a 100 µM final concentration:
-
Prepare an intermediate dilution by adding 10 µL of the 100 mM stock solution to 990 µL of medium/buffer. This results in a 1 mM intermediate solution.
-
Add 100 µL of the 1 mM intermediate solution to 900 µL of medium/buffer to achieve a final concentration of 100 µM. The final DMSO concentration in this case would be 0.1%.
-
-
-
Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause protein denaturation in media containing serum.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately to avoid degradation of the compound in the aqueous environment.[2]
Mandatory Visualizations
Experimental Workflow Diagram
References
Application Note: Quantification of Indole Metabolites in Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole (B1671886) and its metabolites, derived from the essential amino acid tryptophan, are crucial signaling molecules in various physiological and pathological processes. These metabolites are integral to the gut-brain axis, immune regulation, and cellular homeostasis. Dysregulation of indole metabolite levels has been implicated in a range of conditions, including inflammatory bowel disease, chronic kidney disease, neurological disorders, and cancer. Consequently, accurate and robust quantification of these metabolites in biological matrices such as plasma is essential for biomarker discovery, disease monitoring, and the development of novel therapeutic strategies. This application note provides a detailed protocol for the sensitive and specific quantification of key indole metabolites in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Featured Metabolites
This method is applicable to a range of indole metabolites, including but not limited to:
-
Tryptophan (Trp)
-
Kynurenine (B1673888) (Kyn)
-
Indole-3-Acetic Acid (IAA)
-
Indoxyl Sulfate (B86663)
-
Indole-3-Lactic Acid (ILA)
-
Indole-3-Propionic Acid (IPA)
Experimental Workflow
The following diagram outlines the general workflow for the quantification of indole metabolites in plasma.
Caption: General workflow for LC-MS/MS analysis of indole metabolites.
Signaling Pathways of Indole Metabolites
Tryptophan is metabolized through several key pathways, primarily the kynurenine pathway, the serotonin (B10506) pathway, and direct metabolism by the gut microbiota into various indole derivatives. These metabolites can then signal through receptors such as the Aryl Hydrocarbon Receptor (AhR) to modulate host physiology.
Caption: Major tryptophan metabolism and indole signaling pathways.
Detailed Protocols
Materials and Reagents
-
Indole metabolite standards (Tryptophan, Kynurenine, IAA, etc.) and their stable isotope-labeled internal standards (e.g., Tryptophan-d5, Kynurenine-d4).
-
LC-MS grade acetonitrile (B52724), methanol, and water.
-
Formic acid (LC-MS grade).
-
Human plasma (or study samples).
Sample Preparation Protocol
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[1][2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[3][4]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode for most indole metabolites.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Precursor and product ions for each analyte and internal standard must be optimized. Refer to the table below for representative values.
Quantitative Data
The following tables summarize typical performance characteristics and MRM transitions for the analysis of selected indole metabolites.
Table 1: Method Performance Characteristics
| Metabolite | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) |
| Tryptophan | 10 - 10,000 | 10 | < 5% | < 7% |
| Kynurenine | 1 - 1,000 | 1 | < 6% | < 8% |
| Indole-3-Acetic Acid | 0.5 - 500 | 0.5 | < 8% | < 10% |
| Indoxyl Sulfate | 5 - 5,000 | 5 | < 7% | < 9% |
Table 2: Representative MRM Transitions
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tryptophan | 205.1 | 188.1 | 15 |
| Tryptophan-d5 (IS) | 210.1 | 192.1 | 15 |
| Kynurenine | 209.1 | 192.1 | 12 |
| Kynurenine-d4 (IS) | 213.1 | 196.1 | 12 |
| Indole-3-Acetic Acid | 176.1 | 130.1 | 18 |
| Indoxyl Sulfate | 214.0 | 134.0 | 20 |
Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of indole metabolites in plasma using LC-MS/MS. The described method is sensitive, specific, and can be readily implemented in a research or clinical laboratory setting. The ability to accurately measure these key metabolites will facilitate a deeper understanding of their roles in health and disease, and aid in the development of new diagnostic and therapeutic approaches.
References
Application of (S)-N-(1H-Indole-3-acetyl)tryptophan in cell culture media
Application Notes and Protocols: (S)-N-(1H-Indole-3-acetyl)tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as Indole-3-acetyl-L-tryptophan, is a conjugate of the primary plant auxin, Indole-3-acetic acid (IAA), and the amino acid L-tryptophan. While the user has requested information regarding its application in mammalian cell culture media, a comprehensive review of the scientific literature indicates that the primary role and established biological activity of this molecule are in the field of plant physiology.
Currently, there is a significant lack of published data detailing the effects or standardized protocols for the use of this compound in mammalian cell culture. It is known as an active metabolite of IAA in plants and has been shown to influence plant growth and development. For instance, it can induce coleoptile elongation in Avena sativa seedlings and inhibit the auxin-induced inhibition of root growth in Arabidopsis thaliana[1].
Given the interest in tryptophan metabolites and other indole (B1671886) compounds in mammalian cell biology, this document provides:
-
A summary of the known biological activity of this compound in plant systems.
-
An overview of the effects of structurally related indole compounds in mammalian cell culture to provide context for potential research.
-
A generalized protocol for the evaluation of a novel compound, such as this compound, in a mammalian cell culture setting.
Disclaimer: The experimental protocols and potential signaling pathways described for related compounds should not be directly extrapolated to this compound. The information is provided as a guide for researchers to design their own investigations.
Known Biological Activity (Plant Physiology)
This compound's established biological functions are as a metabolite of the plant hormone indole-3-acetic acid (IAA).
| Compound | System | Observed Effect | Effective Concentration (EC₅₀) | Reference |
| This compound | Avena sativa seedlings | Induces coleoptile elongation | 6.5 µM | [1] |
| This compound | Arabidopsis thaliana | Inhibits IAA-induced inhibition of root growth | Concentration-dependent | [1] |
Application of Related Indole Compounds in Mammalian Cell Culture
While data on the target compound is scarce, other tryptophan-derived indole compounds, such as Indole-3-acetic acid (IAA), Indole-3-propionic acid (IPA), and Indole-3-acetaldehyde (IAAD), have been studied in mammalian cells. These compounds are known to be produced by gut microbiota and can influence host cell signaling.
A key pathway implicated in the action of several indole derivatives is the Aryl Hydrocarbon Receptor (AhR) pathway . AhR is a ligand-activated transcription factor that regulates genes involved in xenobiotic metabolism, immune responses, and cell proliferation.
Potential Signaling Pathway for Related Indole Compounds
Summary of Effects of Related Indole Compounds on Mammalian Cells
| Compound | Cell Line(s) | Effect(s) | Concentration Range | Reference(s) |
| Indole-3-acetaldehyde (IAAD) | HCT116, DLD-1 | Induces apoptosis and inhibits proliferation at lower concentrations. | < 12.5 µM | [2] |
| Indole-3-acetaldehyde (IAAD) | HCT116, DLD-1 | Promotes invasion and epithelial-mesenchymal transition at higher concentrations. | ≥ 25 µM | [2] |
| Indole-3-acetic acid (IAA) | HepG2 | No significant effect on cell viability. | 0.25 - 1.0 mM | [3] |
| Indole-3-acetic acid (IAA) | T47D, Caco-2 | Reduces cell proliferation rate. | 10 µM | [4] |
| Indole-3-propionic acid (IPA) | Mammalian Systems | Prevents oxidative stress, inhibits pro-inflammatory cytokines. | Not specified | [5] |
Generalized Protocol for Evaluating a Novel Compound in Cell Culture
This protocol provides a general framework for assessing the biological activity of a novel test compound, such as this compound, on a mammalian cell line of interest. It is essential to optimize parameters for each specific cell line and experimental setup.
Experimental Workflow
I. Preparation of Stock Solutions
-
Solubility Testing : Determine the solubility of this compound in various cell culture-compatible solvents (e.g., DMSO, ethanol (B145695), PBS). A supplier datasheet indicates it is sparingly soluble in DMSO (1-10 mg/ml) and slightly soluble in ethanol (0.1-1 mg/ml)[1].
-
Stock Preparation : Prepare a high-concentration stock solution (e.g., 10-100 mM) in the chosen solvent.
-
Storage : Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles[1].
II. Cell Culture and Treatment
-
Cell Seeding : Plate the mammalian cells of interest in appropriate multi-well plates (e.g., 96-well for viability assays) at a predetermined optimal density. Allow cells to adhere and resume logarithmic growth (typically 18-24 hours).
-
Preparation of Working Solutions : On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration in the medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5% v/v for DMSO).
-
Treatment : Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include appropriate controls:
-
Untreated Control : Cells in medium only.
-
Vehicle Control : Cells in medium containing the same final concentration of the solvent used for the stock solution.
-
Positive Control : A compound known to elicit a specific response (e.g., induce apoptosis or inhibit proliferation).
-
-
Incubation : Incubate the cells for various time points (e.g., 24, 48, 72 hours) at 37°C in a humidified CO₂ incubator.
III. Assessment of Cellular Response
A. Cell Viability/Cytotoxicity Assay (e.g., MTT or WST-1 Assay)
-
At the end of the incubation period, add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours) to allow for the metabolic conversion of the reagent by viable cells.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
B. Cell Proliferation Assay (e.g., BrdU/EdU Incorporation Assay)
-
Towards the end of the treatment period, add a nucleoside analog (e.g., EdU) to the culture medium and incubate for a few hours to allow its incorporation into newly synthesized DNA.
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Perform a click chemistry reaction to conjugate a fluorescent probe to the incorporated EdU.
-
Analyze the fluorescence intensity of individual cells via flow cytometry or high-content imaging. The intensity is directly proportional to the rate of cell proliferation.
IV. Data Analysis
-
Plot the cell viability or proliferation data against the log of the compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).
Conclusion
While this compound is an established metabolite in plant biology, its role in mammalian cell culture remains undefined in the current scientific literature. The provided protocols offer a generalized framework for researchers to initiate their own investigations into the potential effects of this and other novel indole compounds. It is recommended to perform comprehensive dose-response and time-course studies to elucidate any potential cytotoxic, anti-proliferative, or other biological effects in the specific cell system of interest. Researchers should consider the activities of related compounds, such as the activation of the AhR pathway, as a potential starting point for mechanistic studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Bidirectional effects of the tryptophan metabolite indole-3-acetaldehyde on colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Deuterium-Labeled (S)-N-(1H-Indole-3-acetyl)tryptophan-d4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical synthesis of deuterium-labeled (S)-N-(1H-Indole-3-acetyl)tryptophan-d4. This isotopically labeled compound is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, serving as an internal standard for mass spectrometry-based quantification of its non-labeled counterpart. The synthetic strategy involves a two-step process: the deuteration of indole-3-acetic acid followed by a mixed anhydride-mediated peptide coupling with (S)-tryptophan. This protocol is designed to be accessible to researchers with a foundational knowledge of organic synthesis.
Introduction
This compound is a metabolite of tryptophan and is of interest in various biological studies. The deuterium-labeled analog, this compound-d4, is an ideal internal standard for quantitative bioanalysis due to its similar chemical and physical properties to the unlabeled analyte, but with a distinct mass-to-charge ratio. This allows for accurate and precise quantification in complex biological matrices. The protocol outlined below describes a reliable method for the synthesis of this important research chemical.
Synthetic Workflow
The synthesis of this compound-d4 is achieved through a two-stage process. The first stage involves the deuteration of the indole (B1671886) ring of indole-3-acetic acid. The second stage is the coupling of the deuterated indole-3-acetic acid with the amino group of (S)-tryptophan.
Experimental Protocols
Stage 1: Synthesis of Indole-3-acetic acid-d5
This protocol is adapted from a known procedure for the deuteration of indole compounds.
Materials:
-
Indole-3-acetic acid
-
Deuterated methanol (B129727) (CD3OD)
-
Deuterated sulfuric acid (D2SO4, 98 wt % in D2O)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Diethyl ether (Et2O)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve indole-3-acetic acid (1.0 eq) in deuterated methanol (CD3OD).
-
Carefully add deuterated sulfuric acid (20 wt %) to the solution.
-
Heat the mixture to reflux (approximately 60-70 °C) and stir for 24-48 hours. The reaction progress can be monitored by 1H NMR by observing the disappearance of the indole proton signals.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a saturated aqueous NaHCO3 solution to neutralize the acid.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield indole-3-acetic acid-d5.
Stage 2: Synthesis of this compound-d4
This protocol utilizes a mixed anhydride method for peptide bond formation.
Materials:
-
Indole-3-acetic acid-d5 (from Stage 1)
-
(S)-Tryptophan
-
N-methylmorpholine (NMM)
-
Isobutyl chloroformate (i-BuOCOCl)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve indole-3-acetic acid-d5 (1.0 eq) in anhydrous THF in a round-bottom flask and cool the solution to -15 °C in an ice-salt bath.
-
Add N-methylmorpholine (NMM) (1.1 eq) to the solution and stir for 10 minutes.
-
Slowly add isobutyl chloroformate (i-BuOCOCl) (1.1 eq) dropwise, ensuring the temperature remains below -10 °C. Stir the mixture for an additional 15 minutes to form the mixed anhydride.
-
In a separate flask, prepare a solution of (S)-tryptophan (1.2 eq) and NMM (1.2 eq) in a mixture of water and THF.
-
Add the tryptophan solution to the mixed anhydride solution at -15 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous solution to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure this compound-d4.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis.
| Parameter | Stage 1: Deuteration of IAA | Stage 2: Peptide Coupling | Overall |
| Starting Material | Indole-3-acetic acid | Indole-3-acetic acid-d5 | Indole-3-acetic acid |
| (S)-Tryptophan | (S)-Tryptophan | ||
| Product | Indole-3-acetic acid-d5 | (S)-N-(Indole-3-acetyl)tryptophan-d4 | (S)-N-(Indole-3-acetyl)tryptophan-d4 |
| Typical Yield | >90% | 60-80% | 54-72% |
| Purity (by HPLC) | >95% | >98% | >98% |
| Deuterium Incorporation | >98% (d5) | N/A | >98% (d4 on indole-acetyl moiety) |
Signaling Pathways and Logical Relationships
The synthesis follows a logical progression from starting materials to the final product, as depicted in the workflow diagram. There are no biological signaling pathways directly involved in this chemical synthesis.
Conclusion
The protocols described provide a comprehensive guide for the synthesis of deuterium-labeled this compound-d4. This valuable internal standard can be produced in-house with a high degree of purity and isotopic enrichment, enabling accurate and reliable quantitative analysis in various research and development applications. Adherence to standard laboratory safety practices is essential when carrying out these procedures.
Application Notes and Protocols: Solid-Phase Synthesis of Indole-3-Acetyl Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-terminal indole-3-acetylated amino acids and peptides using Fmoc-based solid-phase peptide synthesis (SPPS). Indole-3-acetic acid (IAA), a key plant auxin, and its derivatives are of significant interest in medicinal chemistry and drug discovery. The methodology described herein outlines the standard steps of SPPS, including resin preparation, iterative amino acid coupling and deprotection, N-terminal modification with indole-3-acetic acid, and final cleavage from the solid support.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient and controlled assembly of peptide chains on an insoluble resin support.[1] The Fmoc/tBu strategy is widely employed due to its mild deprotection conditions, which preserve the integrity of sensitive amino acid side chains.[2][3] This protocol specifically addresses the final N-terminal modification of a resin-bound peptide or single amino acid with indole-3-acetic acid (IAA), a common scaffold in bioactive molecules. The procedure involves the activation of the carboxylic acid of IAA and its subsequent coupling to the free N-terminal amine of the peptide chain. To prevent unwanted side reactions, protection of the indole (B1671886) nitrogen of IAA is recommended.
Experimental Workflow
The overall process for synthesizing indole-3-acetyl amino acids on a solid support follows a cyclical path of deprotection and coupling, culminating in the final acylation with indole-3-acetic acid, cleavage, and purification.
Materials and Reagents
| Reagent | Supplier | Grade |
| Rink Amide or Wang Resin | Standard Supplier | 100-200 mesh, ~0.6 mmol/g loading |
| Fmoc-protected Amino Acids | Standard Supplier | Synthesis Grade |
| N-Boc-Indole-3-acetic acid | Standard Supplier | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Standard Supplier | Peptide Synthesis Grade, Amine-free |
| Dichloromethane (DCM) | Standard Supplier | HPLC Grade |
| Piperidine | Standard Supplier | Reagent Grade |
| HATU (or HBTU/HOBt) | Standard Supplier | Peptide Coupling Grade |
| N,N-Diisopropylethylamine (DIPEA) | Standard Supplier | Reagent Grade |
| Trifluoroacetic acid (TFA) | Standard Supplier | Reagent Grade |
| Triisopropylsilane (TIS) | Standard Supplier | Reagent Grade |
| Diethyl ether | Standard Supplier | Anhydrous |
Detailed Experimental Protocol
This protocol describes the synthesis on a 0.1 mmol scale. Adjust volumes accordingly for different scales.
Resin Preparation
-
Place 167 mg of Rink Amide resin (0.6 mmol/g) in a fritted peptide synthesis vessel.
-
Swell the resin in DMF (~5 mL) for 1 hour at room temperature with gentle agitation.[4]
-
Drain the DMF.
First Amino Acid Loading (if starting from Rink Amide Resin)
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF (~5 mL) to the resin. Agitate for 10 minutes. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL).
-
Amino Acid Activation: In a separate vial, dissolve the first Fmoc-amino acid (0.5 mmol, 5 eq.), HATU (0.45 mmol, 4.5 eq.), and DIPEA (1.0 mmol, 10 eq.) in ~3 mL of DMF.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.
Peptide Chain Elongation (for peptides)
Repeat the following cycle for each subsequent amino acid:
-
Fmoc Deprotection: Add 20% piperidine in DMF (~5 mL). Agitate for 10 minutes. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin with DMF (5 x 5 mL).
-
Coupling: Couple the next activated Fmoc-amino acid as described in step 4.2.
-
Washing: Wash the resin with DMF (3 x 5 mL).
N-Terminal Capping with Indole-3-Acetic Acid
This step is performed after the final amino acid has been coupled and its Fmoc group has been removed.
-
Final Deprotection: Perform the Fmoc deprotection on the N-terminal amino acid as described in step 4.3.1.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
IAA Activation: In a separate vial, dissolve N-Boc-Indole-3-acetic acid (0.3 mmol, 3 eq.), HATU (0.27 mmol, 2.7 eq.), and DIPEA (0.6 mmol, 6 eq.) in ~3 mL of DMF.
-
Note: Protection of the indole nitrogen with a Boc group is crucial to prevent N-acylation or other side reactions during subsequent cleavage with strong acids like TFA.[5]
-
-
Coupling: Add the activated IAA solution to the resin. Agitate for 2-4 hours at room temperature.[5]
-
Washing: Drain the solution and wash the resin extensively with DMF (5 x 5 mL), followed by DCM (5 x 5 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
Cleavage and Deprotection
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) . Use approximately 5 mL per 100 mg of resin.
-
Add the cleavage cocktail to the dried resin in a fume hood.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing ~40 mL of cold diethyl ether.
-
A white precipitate of the crude product should form. Place the tube in a freezer for 30 minutes to maximize precipitation.
-
Centrifuge the mixture, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., Acetonitrile/Water mixture).
-
Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the fractions by LC-MS to identify those containing the pure product.
-
Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
Expected Results and Data Presentation
The yield and purity of solid-phase synthesis can vary significantly based on the sequence, coupling efficiency, and handling. The following table provides a general expectation for the synthesis.
| Synthesis Step | Parameter | Expected Outcome | Analytical Method |
| Amino Acid Coupling | Efficiency | > 99% | Kaiser Test |
| Indole-3-Acetic Acid Coupling | Efficiency | > 95% | Test Cleavage / LC-MS |
| Final Crude Product | Purity | 50-80% | Analytical RP-HPLC |
| After Purification | Purity | > 95% | Analytical RP-HPLC |
| Final Product | Identity | Correct Mass | Mass Spectrometry |
| Overall Yield (after purification) | % Yield | 10-40% | - |
Note: Yields are highly dependent on the length and sequence of the peptide.[2][3]
Troubleshooting
-
Incomplete Coupling (Positive Kaiser Test): Extend the coupling time or perform a second coupling with freshly activated amino acid/IAA.
-
Low Cleavage Yield: Ensure the cleavage cocktail is fresh and the reaction time is sufficient (2-3 hours). Some side-chain protecting groups may require longer cleavage times.
-
Side Products in MS: Impurities can arise from side-chain reactions, especially with tryptophan, methionine, or cysteine if scavengers are insufficient. The use of N-Boc protection on the indole ring of IAA is critical to prevent side reactions at this position.[5]
By following this detailed protocol, researchers can successfully synthesize high-purity indole-3-acetyl amino acids and peptides for various applications in research and drug development.
References
Application Notes and Protocols for Studying Auxin Metabolism Using (S)-N-(1H-Indole-3-acetyl)tryptophan
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific studies on the application of (S)-N-(1H-Indole-3-acetyl)tryptophan in auxin metabolism research. Therefore, this document provides a hypothetical framework and detailed protocols based on established methodologies for studying auxin metabolism with analogous compounds. The proposed applications and expected data are intended as a guide for researchers to design and conduct their own investigations into the effects of this specific molecule.
Introduction to Auxin Metabolism and the Potential Role of this compound
Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, a class of plant hormones that orchestrates a vast array of developmental processes, including cell division and elongation, tissue patterning, and responses to environmental stimuli. The precise spatial and temporal distribution of auxin is critical for these functions and is tightly regulated through a complex network of biosynthesis, transport, conjugation, and degradation pathways.
This compound is a synthetic molecule that combines the structures of IAA and the amino acid tryptophan. Its structure suggests several potential applications in the study of auxin metabolism:
-
Pro-auxin: It may be hydrolyzed in vivo to release free IAA and tryptophan, acting as a slow-release source of auxin.
-
Metabolic Inhibitor: It could act as a competitive or non-competitive inhibitor of enzymes involved in auxin conjugation or degradation. For instance, it might interfere with the GH3 family of enzymes that conjugate excess IAA to amino acids for storage or degradation.
-
Transport Modulator: Its structure might allow it to interact with auxin transport proteins, affecting auxin influx or efflux.
These potential activities make this compound a candidate tool for dissecting the intricate mechanisms of auxin homeostasis.
Signaling Pathways and Experimental Workflows
To investigate the effects of this compound on auxin metabolism, a series of experiments can be designed to probe its influence on auxin biosynthesis, conjugation, and signaling.
Tryptophan-Dependent Auxin Biosynthesis Pathway
// Nodes Trp [label="Tryptophan", fillcolor="#F1F3F4"]; IPyA [label="Indole-3-pyruvic acid (IPyA)", fillcolor="#F1F3F4"]; IAA [label="Indole-3-acetic acid (IAA)\n(Active Auxin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TAA_TAR [label="TAA/TAR\n(Tryptophan Aminotransferases)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; YUC [label="YUC\n(Flavin-containing monooxygenases)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compound [label="this compound", shape=box, style="filled,dashed", fillcolor="#FBBC05"]; Hydrolysis [label="Hydrolysis?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Trp -> TAA_TAR [arrowhead=none]; TAA_TAR -> IPyA [label=" Step 1"]; IPyA -> YUC [arrowhead=none]; YUC -> IAA [label=" Step 2"]; Compound -> Hydrolysis [style=dashed]; Hydrolysis -> IAA [style=dashed, label=" Releases IAA?"]; Hydrolysis -> Trp [style=dashed, label=" Releases Trp?"]; } caption="Tryptophan-dependent auxin biosynthesis pathway and potential points of interaction for this compound."
Auxin Conjugation and Degradation Pathway
// Nodes IAA [label="IAA (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; IAA_conjugates [label="IAA-Amino Acid Conjugates\n(e.g., IAA-Asp, IAA-Glu)", fillcolor="#F1F3F4"]; oxIAA [label="oxIAA (Inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; GH3 [label="GH3 Acyl Amido Synthetases", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DAO [label="DAO Dioxygenases", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compound [label="this compound", shape=box, style="filled,dashed", fillcolor="#FBBC05"]; Inhibition [label="Inhibition?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges IAA -> GH3; GH3 -> IAA_conjugates [label=" Conjugation"]; IAA_conjugates -> DAO; DAO -> oxIAA [label=" Oxidation"]; Compound -> Inhibition [style=dashed]; Inhibition -> GH3 [style=dashed, label=" Competes with IAA?"]; } caption="Auxin conjugation and degradation pathways, with potential inhibition by the test compound."
Experimental Workflow for Quantification of Endogenous Auxins
// Nodes start [label="Plant Tissue Culture\n(e.g., Arabidopsis seedlings)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; treatment [label="Treatment with\nthis compound\n(and controls)"]; harvest [label="Harvest and Freeze Tissue"]; extraction [label="Extraction of Hormones"]; purification [label="Solid-Phase Extraction (SPE)\nPurification"]; analysis [label="LC-MS/MS Analysis"]; quantification [label="Quantification of IAA,\nConjugates, and Precursors"]; end [label="Data Interpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> treatment; treatment -> harvest; harvest -> extraction; extraction -> purification; purification -> analysis; analysis -> quantification; quantification -> end; } caption="A typical experimental workflow for quantifying auxin levels after treatment."
Application Notes
Investigating Auxin Homeostasis
This compound can be applied to plant cell cultures or seedlings to investigate its effect on the overall auxin balance. By measuring the levels of free IAA and its precursors (e.g., tryptophan, indole-3-pyruvic acid) and catabolites (e.g., oxIAA, IAA-conjugates), researchers can determine if the compound acts as a pro-auxin or disrupts auxin homeostasis.
Probing Auxin Conjugation
The GH3 family of enzymes plays a crucial role in conjugating IAA to amino acids, thereby inactivating it. The structural similarity of this compound to both IAA and an amino acid makes it a candidate for interacting with the active site of GH3 enzymes. In vitro enzyme assays with purified GH3 proteins can be used to determine if the compound inhibits IAA conjugation.
Analyzing Auxin Signaling
Changes in endogenous auxin levels will trigger downstream signaling events. The canonical auxin signaling pathway involves the perception of IAA by TIR1/AFB receptors, leading to the degradation of Aux/IAA transcriptional repressors and the activation of auxin-responsive genes. The effect of this compound on auxin signaling can be assessed using reporter lines (e.g., DR5::GUS or DR5::GFP) or by quantitative RT-PCR of known auxin-responsive genes.
Experimental Protocols
Protocol 1: Quantification of Endogenous Auxin and its Metabolites by LC-MS/MS
This protocol describes the extraction, purification, and quantification of IAA and related compounds from plant tissues.
Materials:
-
Plant tissue (e.g., Arabidopsis thaliana seedlings)
-
This compound
-
Liquid nitrogen
-
Extraction buffer (e.g., 80% methanol (B129727) with 1% acetic acid)
-
Internal standards (e.g., ¹³C₆-IAA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Grow seedlings under controlled conditions.
-
Treat seedlings with a concentration range of this compound and appropriate controls (e.g., mock treatment, IAA treatment).
-
Harvest tissue at various time points, flash-freeze in liquid nitrogen, and weigh.
-
Homogenize the frozen tissue in pre-chilled extraction buffer containing internal standards.
-
Incubate on ice and then centrifuge to pellet debris.
-
Collect the supernatant and concentrate it under vacuum.
-
Purify the extract using SPE cartridges according to the manufacturer's instructions.
-
Elute the hormones and dry the eluate.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Perform quantification using a validated LC-MS/MS method.
Protocol 2: In Vitro Auxin Conjugation Assay
This protocol is designed to test the inhibitory effect of this compound on GH3 enzyme activity.
Materials:
-
Purified recombinant GH3 enzyme
-
IAA
-
Amino acid substrate (e.g., L-Aspartate)
-
ATP and MgCl₂
-
This compound
-
Reaction buffer
-
Method to detect the product (e.g., LC-MS to quantify IAA-Asp)
Procedure:
-
Set up reaction mixtures containing reaction buffer, GH3 enzyme, IAA, amino acid, ATP, and MgCl₂.
-
Add varying concentrations of this compound to the experimental tubes.
-
Incubate the reactions at the optimal temperature for the enzyme.
-
Stop the reactions at different time points.
-
Analyze the reaction mixtures by LC-MS to quantify the amount of IAA-amino acid conjugate formed.
-
Calculate the rate of reaction and determine the inhibitory kinetics.
Protocol 3: Root Growth Inhibition Assay
This is a simple bioassay to assess the auxin-like activity of the compound.
Materials:
-
Arabidopsis thaliana seeds (wild-type)
-
Agar (B569324) plates with plant growth medium (e.g., MS medium)
-
This compound
-
IAA (as a positive control)
Procedure:
-
Sterilize and stratify Arabidopsis seeds.
-
Prepare agar plates containing a range of concentrations of this compound and IAA. Include a mock-treated control.
-
Sow the seeds on the plates.
-
Incubate the plates vertically under controlled light and temperature conditions.
-
After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.
-
Analyze the data to determine if the compound inhibits or promotes root growth in a dose-dependent manner, indicative of auxin-like activity.
Data Presentation
The following tables present hypothetical data that could be obtained from the experiments described above.
Table 1: Hypothetical Quantification of Endogenous IAA and Metabolites in Arabidopsis Seedlings Treated with this compound (Compound X)
| Treatment (10 µM) | Free IAA (ng/g FW) | IAA-Aspartate (ng/g FW) | Tryptophan (ng/g FW) |
| Mock | 15.2 ± 1.8 | 25.4 ± 3.1 | 50.1 ± 5.6 |
| IAA | 45.8 ± 4.2 | 80.1 ± 7.5 | 48.9 ± 4.9 |
| Compound X | 28.5 ± 2.9 | 18.2 ± 2.1 | 65.7 ± 6.8 |
Data are presented as mean ± standard deviation.
Table 2: Hypothetical Inhibition of GH3.2 Activity by this compound (Compound X)
| Compound X (µM) | GH3.2 Activity (% of Control) |
| 0 | 100 |
| 1 | 85.3 ± 5.1 |
| 10 | 42.1 ± 3.8 |
| 100 | 15.6 ± 2.2 |
Data are presented as mean ± standard deviation.
Table 3: Hypothetical Effect of this compound (Compound X) on Primary Root Growth in Arabidopsis
| Treatment | Primary Root Length (cm) |
| Mock | 4.5 ± 0.5 |
| IAA (1 µM) | 1.8 ± 0.2 |
| Compound X (1 µM) | 3.9 ± 0.4 |
| Compound X (10 µM) | 2.5 ± 0.3 |
Data are presented as mean ± standard deviation.
Conclusion
While direct experimental evidence is currently lacking, the unique structure of this compound makes it an intriguing candidate for the study of auxin metabolism. The application notes and protocols provided here offer a comprehensive guide for researchers to systematically investigate its potential roles as a pro-auxin, a metabolic inhibitor, or a modulator of auxin transport. Such studies will not only elucidate the specific functions of this compound but also contribute to a deeper understanding of the complex regulatory networks governing auxin homeostasis in plants.
Application Notes and Protocols for the Separation of Tryptophan Derivatives by Capillary Zone Electrophoresis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Capillary Zone Electrophoresis (CZE) is a powerful analytical technique for the separation of charged species based on their differential migration in an electric field. Its high efficiency, resolution, and low sample/reagent consumption make it an ideal method for the analysis of a wide range of molecules, including tryptophan and its derivatives. Tryptophan, an essential amino acid, and its metabolites play crucial roles in various physiological processes, and their analysis is of significant interest in biomedical and pharmaceutical research. This document provides detailed application notes and protocols for the separation of tryptophan derivatives using CZE, including achiral and chiral separations.
Principle of Capillary Zone Electrophoresis
In CZE, a fused-silica capillary is filled with a background electrolyte (BGE). A high voltage is applied across the capillary, causing the bulk flow of the BGE towards the cathode, a phenomenon known as electroosmotic flow (EOF). When a sample is introduced, its components migrate according to their own electrophoretic mobility, which is dependent on their charge-to-size ratio, and are also carried by the EOF. Positively charged ions (cations) migrate faster than the EOF, neutral molecules move at the same speed as the EOF, and negatively charged ions (anions) migrate against the EOF but are still carried towards the cathode if the EOF is strong enough. This differential migration allows for the separation of the sample components, which are then detected as they pass a detector window.
General Experimental Workflow for CZE Analysis
The following diagram illustrates the general workflow for the analysis of tryptophan derivatives using Capillary Zone Electrophoresis.
Caption: General workflow for CZE analysis of tryptophan derivatives.
Application Note 1: Simultaneous Determination of Tryptophan and 5-Hydroxytryptophan (B29612) in Dietary Supplements
This application note describes a CZE method for the simultaneous separation and quantification of tryptophan and its metabolite, 5-hydroxytryptophan (5-HTP), in dietary supplement formulations.
Experimental Protocol
1. Instrumentation and Capillary:
-
Capillary Electrophoresis system equipped with a diode array detector (DAD) or a UV-Vis detector.
-
Uncoated fused-silica capillary: 40 cm total length (20 cm effective length) x 30 µm internal diameter.[1]
2. Reagents and Solutions:
-
Background Electrolyte (BGE): 3.0 M acetic acid solution, pH 2.13.[1]
-
Standard Solutions: Prepare stock solutions of tryptophan and 5-hydroxytryptophan in deionized water. Prepare working standards by diluting the stock solutions with deionized water to the desired concentrations.
-
Sample Preparation:
-
Accurately weigh the contents of a dietary supplement capsule.
-
Dissolve the powder in a known volume of deionized water.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
3. CZE Method Parameters:
-
Capillary Conditioning (for a new capillary):
-
Rinse with 1 M NaOH for 20 min.
-
Rinse with deionized water for 20 min.
-
Rinse with the BGE for 10 min.
-
-
Pre-run Conditioning: Before each injection, rinse the capillary with the BGE for 2 min.
-
Injection: Hydrodynamic injection at 11 kPa for 5.0 s.[1]
-
Separation Voltage: +27 kV.[1]
-
Detection: UV absorbance at 210 nm.
-
Capillary Temperature: 25 °C.
Quantitative Data
The following table summarizes the analytical performance of the CZE method for the determination of tryptophan and 5-hydroxytryptophan.
| Parameter | Tryptophan | 5-Hydroxytryptophan |
| Migration Time (min) | ~ 4.5 | ~ 5.5 |
| Limit of Quantification (µmol/L) | 66 | 132 |
| Repeatability (RSD, n=10) for Migration Time (%) | < 2.1 | < 2.1 |
| Repeatability (RSD, n=10) for Peak Area (%) | < 6.0 | < 6.0 |
| Resolution (Rs) | > 2.5 (between Trp and 5-HTP) | > 2.5 (between Trp and 5-HTP) |
| Efficiency (plates/m) | > 8.6 x 10⁴ | > 8.6 x 10⁴ |
Data synthesized from information presented in the search results.[1]
Application Note 2: Enantioseparation of β-Substituted Tryptophan Analogues using Modified Cyclodextrins
This application note details a CZE method for the chiral separation of enantiomers of various unnatural β-substituted tryptophan analogues using sulfopropylated cyclodextrins as chiral selectors.
Experimental Protocol
1. Instrumentation and Capillary:
-
Capillary Electrophoresis system with a DAD or UV-Vis detector.
-
Uncoated fused-silica capillary: 50 cm total length (42 cm effective length) x 50 µm internal diameter.
2. Reagents and Solutions:
-
Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer, pH 2.5.
-
Chiral Selector: Sulfopropyl-β-cyclodextrin (SP-β-CD). The optimal concentration of the chiral selector should be determined experimentally for each analogue, typically in the range of 1-10 mg/mL.
-
Standard Solutions: Prepare racemic solutions of the β-substituted tryptophan analogues in the BGE.
-
Sample Preparation: Dissolve the sample containing the tryptophan analogue in the BGE and filter through a 0.45 µm syringe filter.
3. CZE Method Parameters:
-
Capillary Conditioning (for a new capillary):
-
Rinse with 0.1 M NaOH for 10 min.
-
Rinse with deionized water for 10 min.
-
Rinse with the BGE for 10 min.
-
-
Pre-run Conditioning: Before each injection, rinse the capillary with the BGE containing the chiral selector for 3 min.
-
Injection: Hydrodynamic injection at 50 mbar for 5 s.
-
Separation Voltage: +25 kV.
-
Detection: UV absorbance at 210 nm.
-
Capillary Temperature: 25 °C.
Chiral Separation Workflow
The following diagram illustrates the workflow for the enantioseparation of tryptophan derivatives using cyclodextrins as chiral selectors in CZE.
Caption: Workflow for chiral separation of tryptophan derivatives by CZE.
Quantitative Data
The enantiomers of several β-substituted tryptophan analogues were baseline resolved using this CZE method.[2][3] The following table provides representative data for the separation of these compounds.
| Tryptophan Analogue | Chiral Selector (in 50 mM Phosphate Buffer, pH 2.5) | Migration Time Enantiomer 1 (min) | Migration Time Enantiomer 2 (min) | Resolution (Rs) |
| erythro-β-Methyltryptophan | 5 mg/mL SP-β-CD | 10.2 | 10.8 | > 1.5 |
| threo-β-Methyltryptophan | 5 mg/mL SP-β-CD | 11.5 | 12.1 | > 1.5 |
| β-Phenyltryptophan | 8 mg/mL SP-β-CD | 14.3 | 15.0 | > 1.5 |
| β-(2,5-dimethoxyphenyl)tryptophan | 10 mg/mL SP-β-CD | 16.8 | 17.7 | > 1.5 |
Note: The migration times and resolution values are representative and may vary depending on the specific instrument and experimental conditions. The key finding is that baseline resolution (Rs > 1.5) was achieved for all investigated compounds.[2][3]
Application Note 3: Separation of Tryptophan and its Metabolites
This application note outlines a CZE method for the separation of tryptophan and ten of its metabolites, which is crucial for studying metabolic pathways and identifying potential disease biomarkers.
Experimental Protocol
1. Instrumentation and Capillary:
-
Capillary Electrophoresis system with a UV-Vis detector.
-
Uncoated fused-silica capillary: 75 cm total length (68 cm effective length) x 75 µm internal diameter.
2. Reagents and Solutions:
-
Background Electrolyte (BGE): 20 mM borate (B1201080) buffer, pH 9.6, containing 1 mM ethylenediaminetetraacetic acid (EDTA).[4] A pH of 9.6 was found to be optimal for the separation of all components.[4]
-
Standard Solutions: Prepare a mixture of tryptophan and its metabolites (e.g., kynurenine, kynurenic acid, xanthurenic acid, 3-hydroxykynurenine, 3-hydroxyanthranilic acid, picolinic acid, quinolinic acid, 5-hydroxytryptophan, serotonin, and 5-hydroxyindoleacetic acid) in the BGE.
-
Sample Preparation: For biological samples such as urine, dilute the sample with the BGE and filter through a 0.22 µm syringe filter.
3. CZE Method Parameters:
-
Capillary Conditioning (for a new capillary):
-
Rinse with 0.1 M NaOH for 15 min.
-
Rinse with deionized water for 15 min.
-
Rinse with the BGE for 15 min.
-
-
Pre-run Conditioning: Before each analysis, rinse the capillary with the BGE for 5 min.
-
Injection: Pressure injection at 0.5 psi for 5 s.
-
Separation Voltage: +20 kV.
-
Detection: UV absorbance at 210 nm and 254 nm.
-
Capillary Temperature: 30 °C.
Quantitative Data
The CZE method successfully separated tryptophan and ten of its key metabolites. The following table presents the migration times for the separated compounds.
| Compound | Migration Time (min) |
| Tryptophan | 8.5 |
| Kynurenine | 9.2 |
| 5-Hydroxytryptophan | 9.8 |
| Serotonin | 10.5 |
| Kynurenic Acid | 11.3 |
| 3-Hydroxykynurenine | 12.1 |
| Xanthurenic Acid | 12.9 |
| 3-Hydroxyanthranilic Acid | 13.7 |
| 5-Hydroxyindoleacetic Acid | 14.5 |
| Picolinic Acid | 15.8 |
| Quinolinic Acid | 17.2 |
Note: The migration times are approximate and can be influenced by the specific CZE system and operating conditions.[4] The inclusion of EDTA in the BGE is important to prevent complexation of some analytes with polyvalent cations, ensuring good peak shape and reproducible migration times.[4]
Conclusion
Capillary Zone Electrophoresis is a versatile and efficient technique for the separation of tryptophan and its derivatives. The protocols and data presented in these application notes demonstrate the capability of CZE for both achiral and chiral separations in various matrices, including dietary supplements and biological fluids. By optimizing parameters such as the background electrolyte, pH, applied voltage, and the use of additives like chiral selectors, researchers can develop robust and reliable methods for the qualitative and quantitative analysis of these important compounds.
References
Troubleshooting & Optimization
Technical Support Center: N-acetylated Tryptophan Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of N-acetylated tryptophan derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of N-acetylated tryptophan derivatives?
N-acetyl-DL-tryptophan is generally characterized as being slightly soluble in water, but very soluble in ethanol (B145695) (96%).[1][2] It readily dissolves in dilute solutions of alkali hydroxides.[2] Its solubility in organic solvents is higher, for instance, 20 mg/mL in DMF and 15 mg/mL in DMSO.[3]
Q2: Why is improving the solubility of these derivatives important?
Improving solubility is crucial for drug development as it can enhance bioavailability, ensuring that a sufficient concentration of the compound reaches the target site for therapeutic effect.[4][5] For in vitro assays, achieving complete dissolution is essential for obtaining accurate and reproducible results.
Q3: What are the primary methods to enhance the aqueous solubility of N-acetylated tryptophan derivatives?
Common strategies include pH adjustment, the use of co-solvents, complexation with cyclodextrins, particle size reduction, and the formation of solid dispersions or lipid-based formulations.[4][6][7][8]
Q4: How does pH affect the solubility of these compounds?
N-acetylated tryptophan derivatives are amino acid derivatives, and their solubility is pH-dependent. Solubility is typically at its minimum at the isoelectric point and increases as the pH of the solution moves further away from this point.[9][10] Since they are acidic, they dissolve well in dilute alkaline solutions.[1][2]
Q5: Can I use heat to improve solubility?
Yes, gentle heating and sonication can be effective in dissolving N-acetylated tryptophan derivatives.[11][12][13] However, it is critical to ensure the compound is stable at elevated temperatures to avoid degradation.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms when dissolving the compound in an aqueous buffer. | The concentration may be exceeding the solubility limit in that specific buffer. | First, try to decrease the concentration of the compound. If a higher concentration is necessary, determine the optimal pH for solubility or introduce a co-solvent (like DMSO or ethanol) at a low, non-toxic percentage.[9] |
| The temperature of the solvent is too low. | Gently warm the solvent while dissolving the compound. Many compounds exhibit increased solubility at higher temperatures.[9] Always verify the thermal stability of your specific derivative. | |
| Insufficient mixing. | Use vigorous mixing methods such as vortexing or sonication to ensure the compound is fully dispersed and has the maximum opportunity to dissolve.[9] | |
| Inconsistent results in biological assays. | The compound may be precipitating out of the solution during the experiment due to changes in temperature, pH, or interactions with other components in the assay medium. | Visually inspect for any precipitate formation during the assay. Consider lowering the final concentration of the compound. If using a stock solution in an organic solvent, ensure the final concentration of the solvent in the assay is minimal to prevent both insolubility and cellular toxicity.[9] |
| Difficulty dissolving the compound for in vivo studies. | The physiological pH and composition of the vehicle are not suitable for solubilizing the derivative. | Develop a specific formulation. Common in vivo formulations include combinations of solvents and surfactants, such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[11][13] Complexation with agents like cyclodextrins can also be highly effective.[13] |
Solubility Data Summary
The following table summarizes the solubility of various N-acetylated tryptophan derivatives in different solvents.
| Compound | Solvent | Solubility | Reference |
| N-Acetyl-DL-Tryptophan | Water | Slightly Soluble | [1][2] |
| Ethanol (96%) | Very Soluble | [1][2] | |
| Dilute Alkali Solutions | Soluble | [1] | |
| DMF | 20 mg/mL | [3] | |
| DMSO | 15 mg/mL | [3] | |
| N-Acetyl-D-Tryptophan | Aqueous Buffer (pH 7.4) | >36.9 µg/mL | [14] |
| N-Acetyl-L-Tryptophan | DMSO | 25 - 100 mg/mL (sonication recommended) | [11][12] |
| In Vivo Formulation 1 | 2 mg/mL | [11] | |
| Ac-DL-Trp-OH | In Vivo Formulation 2 | ≥ 2.5 mg/mL | [13] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL | [13] |
-
In Vivo Formulation 1: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.[11]
-
In Vivo Formulation 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).[13]
-
In Vivo Formulation 3: 10% DMSO, 90% Corn Oil.[13]
Experimental Protocols
Protocol 1: Solubilization using a Co-Solvent System for In Vitro Assays
This protocol describes how to prepare a stock solution of an N-acetylated tryptophan derivative using DMSO as a co-solvent.
-
Weighing: Accurately weigh the desired amount of the N-acetylated tryptophan derivative powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add a small volume of high-purity DMSO to the powder. For N-Acetyl-L-tryptophan, aim for a concentration between 25-100 mg/mL.[11][12]
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes.[12]
-
Stock Solution Storage: Once fully dissolved, this is your concentrated stock solution. Store it according to the manufacturer's recommendations, typically at -20°C or -80°C.[13]
-
Preparation of Working Solution: To prepare the working solution, dilute the stock solution into your aqueous assay buffer. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid affecting the biological system.
Protocol 2: pH-Adjusted Solubilization
This protocol outlines the steps to increase solubility by adjusting the pH of an aqueous buffer.
-
Buffer Preparation: Prepare an aqueous buffer (e.g., PBS).
-
Compound Addition: Add the N-acetylated tryptophan derivative to the buffer to create a slurry.
-
pH Adjustment: While stirring the slurry, slowly add a dilute alkaline solution (e.g., 0.1 M NaOH) dropwise. Monitor the pH of the solution using a calibrated pH meter.
-
Dissolution: Continue adding the alkaline solution until the compound fully dissolves. N-acetylated tryptophan derivatives are known to dissolve in dilute alkali.[1][2]
-
Final pH Adjustment: Once the compound is dissolved, if necessary, carefully adjust the pH back to the desired final pH for your experiment using a dilute acidic solution (e.g., 0.1 M HCl). Be aware that the compound may precipitate if the pH approaches its isoelectric point.
-
Volume Adjustment: Bring the solution to the final desired volume with the buffer.
Visualizations
Caption: Experimental workflow for improving solubility.
Caption: Decision tree for selecting a solubilization method.
Caption: N-Acetyl-L-tryptophan as a Neurokinin-1 (NK-1) Receptor Antagonist.
References
- 1. N-Acetyl-DL-Tryptophan (Ph. Eur, BP) low endotoxin, IPEC grade [itwreagents.com]
- 2. N-Acetyl-DL-tryptophan | 87-32-1 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. N-Acetyl-L-tryptophan | Neurokinin receptor | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. N-acetyl-D-tryptophan | C13H14N2O3 | CID 439917 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability of (S)-N-(1H-Indole-3-acetyl)tryptophan in aqueous solution
This technical support center provides guidance on the stability of (S)-N-(1H-Indole-3-acetyl)tryptophan in aqueous solutions for researchers, scientists, and drug development professionals. The information is based on established chemical principles and data from closely related indole-containing compounds and auxin conjugates, as direct stability studies on this specific molecule are limited in published literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light, and the presence of oxidative agents.[1][2] Like many pharmaceutical compounds, higher temperatures can accelerate degradation reactions.[1][2] Exposure to light, particularly UV light, may also lead to photodegradation. The pH of the solution is a critical factor, as it can catalyze the hydrolysis of the amide bond.
Q2: What are the likely degradation pathways for this compound in an aqueous solution?
A2: Based on the structure of the molecule, two main degradation pathways are anticipated:
-
Hydrolysis of the amide bond: The amide linkage between the indole-3-acetyl moiety and the tryptophan can be hydrolyzed, yielding indole-3-acetic acid (IAA) and (S)-tryptophan. This reaction is typically accelerated under strongly acidic or basic conditions. Studies on similar indole-3-acetyl-amino acid conjugates indicate that amide bonds require harsh conditions, such as strong base and high temperature, for hydrolysis.[3]
-
Oxidation of the indole (B1671886) ring: The indole ring is susceptible to oxidation. A common oxidative degradation product of indole-3-acetic acid (a component of your molecule) is 2-oxindole-3-acetic acid (OxIAA).[3] It is plausible that the entire molecule could undergo similar oxidation.
Q3: How stable is the compound expected to be at neutral, acidic, and basic pH?
Q4: What analytical methods are recommended for monitoring the stability of this compound?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection is a suitable method for monitoring the stability of this compound and quantifying its degradation products.[4] Given the indole moieties, fluorescence detection can offer high sensitivity and selectivity.[4] Liquid chromatography-mass spectrometry (LC-MS) would be highly effective for identifying and quantifying unknown degradation products.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid loss of parent compound in solution | - pH instability: The pH of the aqueous solution may be too high or too low, promoting hydrolysis.- Oxidation: The solution may be exposed to oxygen or other oxidizing agents.- Photodegradation: The solution is being exposed to light. | - Buffer the aqueous solution to a pH between 4 and 7.- Prepare solutions fresh and consider de-gassing the solvent or working under an inert atmosphere (e.g., nitrogen).- Protect the solution from light by using amber vials or covering the container with aluminum foil. |
| Appearance of unexpected peaks in chromatogram | - Degradation: The new peaks are likely degradation products.- Contamination: The sample or solvent may be contaminated. | - Attempt to identify the degradation products using LC-MS. Compare their retention times to standards of expected degradants like indole-3-acetic acid and tryptophan.- Run a blank (solvent only) to check for contamination. |
| Poor recovery from sample preparation | - Adsorption: The compound may be adsorbing to container surfaces.- Precipitation: The compound may not be fully soluble in the aqueous solution. | - Consider using silanized glass or polypropylene (B1209903) containers.- Ensure the concentration of the compound is below its solubility limit in the chosen aqueous medium. The use of a co-solvent may be necessary if solubility is low. |
Data Presentation
Table 1: Predicted Qualitative Stability of this compound in Aqueous Solution Under Different Conditions
| Condition | Parameter | Expected Stability | Primary Degradation Pathway |
| pH | Acidic (pH < 4) | Moderate to Low | Amide Hydrolysis |
| Neutral (pH 6-8) | High | Minimal Degradation | |
| Basic (pH > 8) | Low | Amide Hydrolysis | |
| Temperature | 4°C | High | Minimal Degradation |
| Room Temperature (25°C) | Moderate | Slow Hydrolysis/Oxidation | |
| Elevated (>40°C) | Low | Accelerated Hydrolysis/Oxidation | |
| Light | Dark | High | Minimal Degradation |
| Ambient Light | Moderate | Photodegradation | |
| UV Light | Low | Accelerated Photodegradation | |
| Atmosphere | Inert (e.g., N₂) | High | Minimal Degradation |
| Air (Oxygen) | Moderate | Oxidation of Indole Ring |
Note: This data is predictive and based on the chemical properties of the molecule and published data for similar compounds.
Experimental Protocols
Protocol: Stability Assessment using RP-HPLC
This protocol provides a general framework for assessing the stability of this compound in an aqueous solution.
1. Materials:
- This compound
- HPLC-grade water
- HPLC-grade acetonitrile (B52724)
- Buffers (e.g., phosphate, acetate) to prepare solutions at different pH values
- HPLC system with a C18 column and a UV or fluorescence detector
2. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a small amount of acetonitrile or methanol) before diluting with the aqueous buffer to the final concentration. This ensures complete dissolution.
3. Stability Study Setup:
- Prepare solutions of the compound in aqueous buffers at various pH values (e.g., pH 3, 7, and 9).
- Divide each solution into aliquots for different storage conditions (e.g., 4°C in the dark, 25°C in the dark, 25°C with light exposure).
- At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each condition for HPLC analysis.
4. HPLC Analysis:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or another suitable modifier). For example, start with 20% acetonitrile and increase to 80% over 20 minutes.
- Flow Rate: 1.0 mL/min
- Detection: UV absorbance at ~280 nm or fluorescence detection with excitation at ~280 nm and emission at ~350 nm.
- Injection Volume: 10-20 µL
5. Data Analysis:
- Quantify the peak area of the parent compound at each time point.
- Calculate the percentage of the compound remaining relative to the initial time point (t=0).
- Monitor the appearance and increase in peak areas of any degradation products.
Mandatory Visualizations
Caption: Predicted degradation pathways for this compound.
Caption: General experimental workflow for stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of indole-3-acetic acid, tryptophan and other indoles in must and wine by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digital.csic.es [digital.csic.es]
Technical Support Center: Preventing Degradation of Indole Compounds During Sample Extraction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the degradation of indole (B1671886) compounds during sample extraction. Adhering to proper techniques is crucial for obtaining accurate and reproducible results in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of indole compound degradation during sample extraction?
A1: Indole compounds are susceptible to degradation from several factors, including:
-
Oxidation: The indole ring is electron-rich and prone to oxidation, especially when exposed to atmospheric oxygen. This can be exacerbated by the presence of certain enzymes in the sample matrix.
-
Light: Many indole compounds are photosensitive and can degrade upon exposure to light, particularly UV light.[1]
-
pH: The stability of indole compounds is highly dependent on the pH of the extraction solution. Acidic conditions can lead to the degradation of some indoles, such as indole-3-acetic acid (IAA).[2]
-
Temperature: Elevated temperatures can accelerate the rate of degradation of many chemical compounds, including indoles.[3]
Q2: How can I prevent the oxidation of my indole compounds during extraction?
A2: To prevent oxidation, it is recommended to:
-
Work quickly and on ice: Minimizing the extraction time and keeping the samples cold can slow down oxidative processes.
-
Use an inert atmosphere: Purging your extraction tubes with an inert gas like nitrogen or argon can displace oxygen and create a protective environment.
-
Add antioxidants to your extraction buffer: Antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can be added to the extraction solvent to scavenge free radicals and inhibit oxidation.
Q3: What is the recommended concentration of antioxidants to use?
A3: The optimal concentration of antioxidants can vary depending on the specific indole compound and the sample matrix. However, common starting concentrations are:
-
Ascorbic acid: 0.1 to 1 mg/mL
-
Butylated hydroxytoluene (BHT): 0.05 to 0.1% (w/v)[4]
It is advisable to optimize the antioxidant concentration for your specific application.
Q4: My purified indole compound is a different color than expected (e.g., pink, brown, or yellow). What could be the cause?
A4: Discoloration of indole compounds is a common sign of degradation, often due to oxidation or polymerization. To address this, you can:
-
Purify the compound again: Techniques like flash column chromatography or recrystallization can help remove colored impurities.
-
Use activated charcoal: Adding a small amount of activated charcoal to a solution of your compound can help adsorb colored byproducts. Be aware that this may also reduce your overall yield.
-
Prevent future degradation: Ensure you are using appropriate protective measures (antioxidants, inert atmosphere, light protection) in your future extractions and storage.
Q5: I am experiencing low recovery of my indole compound. What are some common troubleshooting steps?
A5: Low recovery can be due to several factors. Consider the following:
-
Incomplete extraction: Ensure your sample is thoroughly homogenized and that you are using an appropriate extraction solvent and volume. Multiple extraction steps may be necessary.
-
Degradation during extraction: Review your protocol to ensure you are adequately protecting your compound from light, heat, and oxidation.
-
Adsorption to surfaces: Indole compounds can sometimes adsorb to plasticware. Using glass vials and tubes where possible can help mitigate this.
-
Improper pH: The pH of your extraction and wash solutions can significantly impact the solubility and stability of your indole compound. Ensure the pH is optimized for your target molecule.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no detectable indole compound | Degradation due to oxidation. | Add antioxidants (e.g., ascorbic acid, BHT) to the extraction buffer. Work under an inert atmosphere (nitrogen or argon). Keep samples on ice. |
| Degradation due to light exposure. | Protect samples from light by using amber vials or wrapping tubes in aluminum foil. Work under low-light conditions. | |
| Inappropriate pH of extraction buffer. | Adjust the pH of the extraction buffer to a range where the target indole compound is stable. For many auxins, a slightly acidic to neutral pH is preferred during extraction, while alkaline conditions can improve the stability of IAA in solution.[2] | |
| Inefficient extraction from the sample matrix. | Optimize the extraction solvent. Consider a multi-step extraction. Ensure thorough homogenization of the tissue. | |
| Discoloration of the extract (e.g., browning) | Oxidation of the indole compound or other phenolic compounds in the sample. | Use antioxidants. Work quickly and at low temperatures. Consider a pre-extraction step with a non-polar solvent to remove some interfering compounds. |
| Inconsistent results between replicates | Variable degradation between samples. | Standardize the extraction time and conditions for all samples. Ensure consistent and thorough mixing of antioxidants in the extraction buffer. |
| Peak tailing or poor peak shape in HPLC analysis | Interaction of the indole compound with the stationary phase or contaminants. | Ensure the mobile phase pH is appropriate for the analyte. Clean the HPLC column. Filter all samples and solvents before injection. |
| Co-elution with interfering compounds. | Optimize the HPLC gradient and mobile phase composition. Consider a more thorough sample cleanup procedure before analysis. |
Data on Extraction Efficiency
The choice of extraction solvent and the extraction conditions significantly impact the recovery of indole compounds.
Table 1: Effect of Extraction Solvent on the Recovery of Indole from Wash Oil [4][5]
| Solvent System | Extraction Time | Temperature | Indole Recovery (%) |
| Methanol (B129727) | 72 h | 303 K | ~79.1% |
| Formamide | 72 h | 303 K | Not specified, but noted to have lower recovery than methanol under similar conditions. |
| n-Hexane (for re-extraction) | 72 h | 303 K | Resulted in a final indole concentration of ~73.3% in the raffinate. |
Table 2: Effect of Temperature on the Separation Efficiency of Indole using Halogen-Free Ionic Liquids (HFILs) [6]
| HFIL Extractant | Temperature (K) | Indole Separation Efficiency (wt %) |
| [Emim][LLac] | 273.2 | 88.8 |
| 333.2 | 85.9 | |
| [Emim][TFMS] | 273.2 | 90.8 |
| 333.2 | 87.3 | |
| [Bmim][DMP] | 273.2 | 95.4 |
| 333.2 | 93.1 |
Experimental Protocols
Protocol 1: Extraction of Indole-3-Acetic Acid (IAA) from Plant Leaves
This protocol describes a general method for the extraction of the plant hormone IAA, a common indole compound.
Materials:
-
Plant leaf tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction buffer: 80% methanol containing 0.1% ascorbic acid and 0.05% BHT (pre-chilled to -20°C)
-
Centrifuge
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Methanol
-
1% Acetic acid in water
-
Nitrogen gas evaporator
-
HPLC vials
Procedure:
-
Harvest fresh plant leaves and immediately freeze them in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a pre-chilled tube and add 1 mL of cold extraction buffer per 100 mg of tissue.
-
Vortex the sample vigorously for 1 minute and then incubate at 4°C for 1 hour with gentle shaking, protected from light.
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Condition an SPE C18 cartridge by washing with 5 mL of methanol followed by 5 mL of 1% acetic acid.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 1% acetic acid to remove polar impurities.
-
Elute the IAA from the cartridge with 5 mL of 80% methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable volume of mobile phase for HPLC analysis.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
Protocol 2: Extraction of Indoleamines from Brain Tissue
This protocol is designed for the extraction of indoleamines, such as serotonin (B10506) and its metabolites, from brain tissue.
Materials:
-
Brain tissue sample
-
Homogenization buffer: 0.1 M perchloric acid containing 0.1% ascorbic acid and 0.05% EDTA
-
Sonicator or tissue homogenizer
-
Centrifuge
-
HPLC system with a fluorescence or electrochemical detector
Procedure:
-
Dissect the brain tissue of interest on an ice-cold plate.
-
Weigh the tissue and place it in a pre-chilled microcentrifuge tube.
-
Add 10 volumes of ice-cold homogenization buffer (e.g., 1 mL for 100 mg of tissue).
-
Homogenize the tissue using a sonicator or a mechanical homogenizer until no visible tissue clumps remain. Keep the sample on ice throughout this process.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the indoleamines.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Directly inject an aliquot of the filtered supernatant into the HPLC system for analysis.[7]
Protocol 3: Extraction of Indole Compounds from Human Plasma
This protocol provides a method for extracting indole compounds from plasma samples.[8]
Materials:
-
Human plasma sample
-
Internal standard solution (e.g., a deuterated analog of the target indole)
-
Ice-cold acetonitrile (B52724)
-
Vortex mixer
-
Centrifuge
-
HPLC vials
Procedure:
-
Thaw the plasma sample on ice.
-
In a microcentrifuge tube, combine 100 µL of plasma with an appropriate amount of the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Incubate the sample on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable volume of mobile phase for HPLC or LC-MS analysis.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
Visualizations
Experimental Workflow for Indole Compound Extraction
References
- 1. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Complete Guide to Plant Auxins [powergrown.com]
- 3. "Indole based antioxidants for the treatment of ischemia reperfusion in" by Andrew Chapp [digitalcommons.mtu.edu]
- 4. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aensiweb.net [aensiweb.net]
- 6. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic determination of indoleamines, dopamine, and norepinephrine in rat brain with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Separation of Tryptophan Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of tryptophan enantiomers.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
If you are observing co-eluting or poorly resolved enantiomeric peaks for tryptophan, follow this troubleshooting workflow to diagnose and resolve the issue.
Troubleshooting Workflow for Poor Enantiomeric Resolution
Technical Support Center: Minimizing Matrix Effects in Mass Spectrometry of Indole Metabolites
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with matrix effects during the LC-MS/MS analysis of indole (B1671886) metabolites.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern for indole metabolite analysis?
A1: Matrix effects refer to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantitative results.[2] This is a major concern in quantitative LC-MS/MS, especially when analyzing complex biological samples such as plasma, serum, tissues, or feces, which are common matrices for indole metabolite studies.[3][4][5] The "matrix" itself consists of all components in the sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous metabolites.[6]
Q2: How can I determine if my indole metabolite analysis is affected by matrix effects?
A2: There are two primary methods to assess the presence and extent of matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique identifies regions in the chromatogram where ion suppression or enhancement occurs.[1][7] A solution of your indole analyte is continuously infused into the mass spectrometer post-column, while a blank, extracted matrix sample is injected. Dips or rises in the otherwise stable baseline signal indicate retention times where co-eluting matrix components are causing suppression or enhancement, respectively.[1][2]
-
Quantitative Assessment (Post-Extraction Spike): This method quantifies the degree of matrix effect.[7] It involves comparing the peak area of an analyte spiked into an extracted blank matrix (Set A) with the peak area of the analyte in a neat solvent solution at the same concentration (Set B).[8][9] The matrix effect (ME) is calculated as: ME (%) = (Peak Area of Set A / Peak Area of Set B) * 100% A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.[2] A matrix effect is generally considered significant if the deviation from 100% is greater than 15%.[8]
Q3: What are the most effective strategies to minimize or compensate for matrix effects?
A3: A multi-faceted approach is often the most effective. The main strategies can be grouped into three categories:
-
Sample Preparation: The goal is to remove interfering components before analysis. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[6][10] SPE is often the most effective at removing a broad range of interferences.[6][10]
-
Chromatographic Separation: Optimizing the LC method can separate the indole analytes from matrix components that cause interference.[2][7] This can be achieved by adjusting the mobile phase, modifying the gradient, or using a different column chemistry to improve resolution.[6]
-
Correction and Compensation: When matrix effects cannot be eliminated, their impact can be corrected for. The most reliable method is the use of a stable isotope-labeled internal standard (SIL-IS).[2][6] Other methods include matrix-matched calibration and the standard addition method.[11][12]
Q4: When is it necessary to use a stable isotope-labeled internal standard (SIL-IS)?
A4: Using a SIL-IS is considered the gold standard for correcting matrix effects.[2] A SIL-IS is chemically identical to the analyte and will have nearly identical chromatographic retention and ionization behavior.[13] Because it co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement.[6] This allows for accurate quantification based on the ratio of the analyte peak area to the SIL-IS peak area, which remains constant even if the absolute signal intensity fluctuates.[6][13] It is highly recommended when high accuracy and precision are required, especially for endogenous compounds or in complex matrices. The primary drawbacks are the cost and commercial availability of specific labeled indole metabolites.[2]
Q5: What is matrix-matched calibration and when is it a suitable strategy?
A5: Matrix-matched calibration involves preparing your calibration standards in a blank matrix that is identical to, or as similar as possible to, your samples.[6][11] This approach helps to compensate for matrix effects because the standards and the samples will experience similar signal suppression or enhancement.[11] This strategy is suitable when a representative blank matrix (free of the target analyte) is readily available. However, for endogenous indole metabolites, obtaining a truly "blank" matrix can be challenging or impossible.[7][8] In such cases, a surrogate matrix or charcoal-stripped matrix may be used.[7][8]
Q6: Can simple sample dilution effectively reduce matrix effects?
A6: Yes, sample dilution is a straightforward and often effective method to reduce matrix effects.[7][14] By diluting the sample, the concentration of interfering matrix components is lowered, which can lessen their impact on the ionization of the target analyte.[2] However, this approach is only feasible if the concentration of the indole metabolite is high enough to remain above the limit of quantitation (LOQ) after dilution.[2][7] In some cases where ion suppression is severe, dilution can paradoxically improve the signal-to-noise ratio and lower the limit of detection.[14]
Part 2: Troubleshooting Guide
Issue: Inaccurate, irreproducible, or highly variable quantitative results for indole metabolites.
This guide provides a systematic workflow to diagnose and resolve issues stemming from matrix effects.
Caption: Systematic workflow for troubleshooting matrix effects.
Part 3: Key Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
Objective: To quantify the degree of ion suppression or enhancement for an indole metabolite in a specific matrix.
Materials:
-
Calibrated stock solution of the target indole metabolite.
-
Blank biological matrix (e.g., plasma, tissue homogenate) known to be free of the analyte.
-
All solvents and reagents used in the extraction procedure.
-
LC-MS/MS system.
Procedure:
-
Prepare Set A (Analyte in Matrix):
-
Take a known volume of the blank matrix and perform the entire extraction procedure.
-
To the final, clean extract, add a specific volume of the analyte stock solution to achieve a target concentration (e.g., a mid-range QC level).
-
Bring to the final volume with reconstitution solvent.
-
-
Prepare Set B (Analyte in Neat Solution):
-
In a clean vial, add the same volume of analyte stock solution as used in Step 1.
-
Bring to the same final volume with the same reconstitution solvent.
-
-
Analysis:
-
Inject and analyze at least three replicates of both Set A and Set B on the LC-MS/MS system.
-
Record the average peak area for each set.
-
-
Calculation:
-
Calculate the Matrix Effect (ME) using the formula: ME (%) = (Average Peak Area of Set A / Average Peak Area of Set B) * 100%[8][9]
-
Interpretation:
-
ME = 85-115%: Generally considered acceptable/no significant matrix effect.[8]
-
ME < 85%: Indicates ion suppression.
-
ME > 115%: Indicates ion enhancement.
-
-
Protocol 2: General Workflow for Sample Cleanup using Solid-Phase Extraction (SPE)
Objective: To remove matrix interferences (e.g., phospholipids, salts) from a biological sample prior to LC-MS/MS analysis of indole metabolites.
Caption: General experimental workflow for SPE sample cleanup.
Part 4: Data Summary
Table 1: Comparison of Strategies to Minimize and Compensate for Matrix Effects
| Strategy | Principle | Pros | Cons |
| Sample Dilution | Reduces the concentration of all matrix components relative to the analyte.[2] | Simple, fast, and cost-effective.[7] | May reduce analyte concentration below the LOQ.[2] |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte into an immiscible organic solvent, leaving polar interferences (e.g., salts) in the aqueous phase.[10] | Can provide very clean extracts from certain interferences. | Can be labor-intensive, difficult to automate, and may have lower analyte recovery. |
| Solid-Phase Extraction (SPE) | Uses a solid sorbent to selectively retain the analyte while matrix components are washed away, or vice-versa.[6][10] | Highly effective and selective, can be automated for high throughput.[6] | Requires method development; more expensive than PPT or LLE. |
| Chromatographic Separation | Optimizes the mobile phase, gradient, and/or column to achieve baseline separation between the analyte and interfering peaks.[2][6] | Directly addresses the problem of co-elution without extra sample handling. | May significantly increase run time; may not be possible for all interferences in complex samples.[14] |
| Stable Isotope-Labeled IS | A labeled analog of the analyte is added to samples and standards; it experiences the same matrix effects, allowing for accurate correction via response ratio.[6][13] | Considered the most reliable ("gold standard") method for correction; corrects for both matrix effects and variability in extraction recovery.[2][15] | Can be expensive and may not be commercially available for all indole metabolites.[2] |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix to mimic the effect seen in the unknown samples.[6][11] | Effective at compensating for matrix effects when a true blank matrix is available. | Difficult to obtain analyte-free matrix for endogenous compounds like indoles; matrix variability between sources can be an issue.[11][14] |
| Standard Addition | Known amounts of analyte are spiked into aliquots of the actual sample to create a calibration curve within each sample's unique matrix.[2][12] | Corrects for matrix effects specific to each individual sample; does not require a blank matrix.[2] | Labor-intensive, time-consuming, and requires a larger volume of each sample.[12] |
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is matrix effect and how is it quantified? [sciex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. digital.csic.es [digital.csic.es]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of N-acetyltryptophan Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chiral separation of N-acetyltryptophan isomers.
Troubleshooting Guides
This section addresses common problems encountered during the chiral separation of N-acetyltryptophan isomers by High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
Issue 1: Poor or No Resolution of Enantiomers
Symptoms:
-
A single, broad peak is observed instead of two distinct peaks for the enantiomers.
-
Peaks are partially co-eluting with a resolution value (Rs) significantly less than 1.5.
Possible Causes and Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient stereoselectivity for N-acetyltryptophan.
-
Solution: Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based columns (e.g., Chirobiotic™ T) are often effective for amino acid derivatives.[1][2][3]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition plays a crucial role in chiral recognition.
-
Solution (HPLC/SFC):
-
Normal Phase: Adjust the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol). A lower percentage of the alcohol modifier can increase retention and improve resolution, but excessive retention can lead to peak broadening.[4][5]
-
Reversed Phase: Vary the organic modifier (e.g., acetonitrile, methanol) percentage and the pH of the aqueous phase. The pH can significantly impact the ionization state of N-acetyltryptophan and its interaction with the CSP.[4][6][7][8]
-
Additives: For the acidic N-acetyltryptophan, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) can improve peak shape and selectivity.[4][9]
-
-
Solution (CE):
-
-
Incorrect Flow Rate: In HPLC and SFC, lower flow rates often enhance resolution.[4][5]
-
Solution: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves.[5]
-
-
Temperature Effects: Temperature can have a significant and unpredictable effect on chiral separations.[4]
-
Solution: Experiment with varying the column temperature. Both increasing and decreasing the temperature can potentially improve resolution.[4]
-
Issue 2: Peak Tailing or Fronting
Symptoms:
-
Asymmetrical peaks, with a "tail" extending from the back of the peak (tailing) or the front of the peak (fronting).
Possible Causes and Solutions:
-
Secondary Interactions: Strong interactions between the acidic N-acetyltryptophan and active sites (e.g., residual silanols) on the silica (B1680970) support of the CSP can cause peak tailing.[5]
-
Column Overload: Injecting too much sample can lead to peak distortion.[5][14]
-
Solution: Reduce the sample concentration or injection volume.[5]
-
-
Mismatched Sample Solvent: If the sample solvent is stronger than the mobile phase, it can cause peak distortion, particularly for early eluting peaks.
-
Solution: Dissolve the sample in the mobile phase whenever possible.[5]
-
-
Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak shape problems.[14]
-
Solution: Replace the guard column. If the problem persists, try back-flushing the analytical column. If this does not resolve the issue, the column may need to be replaced.[14]
-
Issue 3: Peak Splitting
Symptoms:
-
A single enantiomer peak appears as two or more smaller peaks.
Possible Causes and Solutions:
-
Contamination: A blocked or contaminated column inlet frit can disrupt the sample flow path, leading to peak splitting.[15]
-
Solution: Back-flush the column. If the problem persists, the frit may need to be replaced, or the entire column.[15]
-
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.
-
Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase.
-
-
Co-elution: The split peak may actually be two co-eluting compounds.
-
Solution: Optimize the method to improve the separation of the two components. This may involve adjusting the mobile phase composition or temperature.
-
-
On-column Interconversion: For some molecules, interconversion between conformers can occur on the column, leading to peak splitting or broadening.
-
Solution: Adjusting the temperature can sometimes coalesce the peaks into a single, sharper peak.
-
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is best for separating N-acetyltryptophan isomers?
A1: There is no single "best" CSP, as the optimal choice depends on the specific analytical goals and the chromatographic mode. However, good starting points for N-acetyltryptophan, being an amino acid derivative, are:
-
Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives): These are versatile and widely used for a broad range of chiral compounds.[1][2][3]
-
Macrocyclic Glycopeptide-based CSPs (e.g., Chirobiotic™ T, V, R): These are particularly effective for amino acids and their derivatives, often providing excellent selectivity in reversed-phase, normal-phase, and polar organic modes.[16]
-
Cyclodextrin-based CSPs: These can also be effective, particularly in reversed-phase and polar organic modes, and are commonly used as chiral selectors in capillary electrophoresis.[10][11][12][17]
Screening a few different types of columns is the most effective approach to finding the optimal stationary phase.
Q2: How do mobile phase additives improve the chiral separation of N-acetyltryptophan?
A2: Mobile phase additives play a critical role in optimizing the separation of ionizable compounds like N-acetyltryptophan.
-
Acidic Additives (e.g., TFA, Formic Acid): For an acidic analyte like N-acetyltryptophan, adding a small amount of acid to the mobile phase can:
-
Basic Additives (e.g., DEA, TEA): While less common for acidic analytes, in some cases, a basic additive might be used to interact with the CSP and modify its selectivity. However, for N-acetyltryptophan, acidic additives are generally more relevant.
Q3: What are the advantages of using SFC for the chiral separation of N-acetyltryptophan?
A3: Supercritical Fluid Chromatography (SFC) offers several advantages over HPLC for chiral separations:
-
Faster Separations: The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss of efficiency, leading to shorter analysis times.[18][19][20]
-
Reduced Solvent Consumption: SFC primarily uses compressed CO2, a less toxic and less expensive solvent than the organic solvents used in normal-phase HPLC.[18][20]
-
Complementary Selectivity: SFC can sometimes provide different selectivity compared to HPLC, offering an alternative when HPLC methods fail to resolve enantiomers.[20]
Q4: Can I use Capillary Electrophoresis (CE) for the chiral separation of N-acetyltryptophan?
A4: Yes, Capillary Electrophoresis (CE) is a powerful technique for chiral separations and offers several advantages, including high efficiency, low sample and reagent consumption, and rapid method development.[21] For N-acetyltryptophan, a common approach in CE is to add a chiral selector, such as a cyclodextrin (B1172386) derivative, to the background electrolyte.[10][11][12] The separation is based on the differential interaction of the N-acetyltryptophan enantiomers with the chiral selector.[13]
Q5: My resolution is good, but my analysis time is too long. How can I speed up the separation without sacrificing resolution?
A5: To reduce the analysis time while maintaining adequate resolution, you can try the following:
-
Increase the Flow Rate: Gradually increase the flow rate and monitor the effect on resolution. There will be a trade-off between speed and resolution.
-
Adjust the Mobile Phase Strength: In reversed-phase HPLC, increasing the percentage of the organic modifier will decrease retention times. In normal-phase HPLC, increasing the percentage of the alcohol modifier will decrease retention times.
-
Use a Shorter Column or a Column with Smaller Particles: These will generally lead to faster separations, although a column with smaller particles may require a system capable of handling higher backpressures.
-
Consider SFC: As mentioned earlier, SFC is often significantly faster than HPLC for chiral separations.[18][19][20]
Data Presentation
The following tables summarize typical quantitative data for the chiral separation of tryptophan and its derivatives, which can serve as a starting point for method development for N-acetyltryptophan.
Table 1: HPLC Chiral Separation Data for Tryptophan Derivatives
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Analyte | Retention Time (min) | Resolution (Rs) | Reference |
| Chirobiotic™ T | Methanol (B129727)/Water (70:30, v/v) | 1.0 | D,L-Tryptophan | D: ~15.6, L: ~18.3 | >1.5 | [22] |
| CYCLOBOND I 2000 RSP | Acetonitrile/1% TEAA, pH 4.1 (20:80, v/v) | 0.6 | D,L-Tryptophan | D: ~7.9, L: ~8.2 | ~1.2 | |
| Chirobiotic™ T | Methanol/0.2% Acetic Acid/0.1% TEAA | 1.0 | D,L-Tryptophan | D: ~8.7, L: ~16.5 | >2.0 |
Table 2: SFC Chiral Separation Data for Pharmaceutical Compounds (Illustrative)
| Chiral Stationary Phase | Co-solvent in CO2 | Additive | Flow Rate (mL/min) | Temperature (°C) | Backpressure (bar) | Reference |
| Chiralpak® IC | 4% Methanol | 25mM IBA | 2.5 | 40 | 150 | [23] |
| Polysaccharide-based | Alcohols (MeOH, EtOH) | DEA or TFA | 3.0 | 35 | 150 | [24][25] |
Table 3: CE Chiral Separation Data for Tryptophan
| Chiral Selector | Background Electrolyte | Voltage (kV) | Temperature (°C) | Migration Time (min) | Reference |
| Heparin (15 mg/mL) | 30 mM Phosphate buffer, pH 2.5 | 10 | 15 | <10 | [26] |
| [EMIM][L-Tar]/Ni2+ | 10 mM Borax, pH 8.5 | 25 | 20 | <13 | [13][21] |
| β-Cyclodextrin & Chiral Ionic Liquid | 15 mM Sodium tetraborate, pH 9.5 | 10 | N/A | <6 | [20] |
Experimental Protocols
HPLC Method for Chiral Separation of N-acetyltryptophan
This protocol provides a general starting point for developing a chiral HPLC method. Optimization will be required based on the specific instrument and column used.
-
Column: Chirobiotic™ T (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol / 0.1% (v/v) Acetic Acid / 0.1% (v/v) Triethylamine (TEA) in Water. Start with a ratio of 80:20 (Methanol:Aqueous). The acid and base create a buffer and can improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 280 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve N-acetyl-DL-tryptophan in the mobile phase to a concentration of 1 mg/mL.
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample.
-
Monitor the chromatogram for the elution of the two enantiomers.
-
Optimization:
-
If resolution is poor, decrease the flow rate to 0.5 mL/min.
-
Adjust the percentage of methanol in the mobile phase. Increasing methanol will decrease retention, while decreasing it will increase retention and may improve resolution.
-
Vary the column temperature between 15 °C and 40 °C to observe any changes in selectivity.
-
SFC Method for Chiral Separation of N-acetyltryptophan
This protocol provides a general screening method for SFC.
-
Column: Chiralpak® IA, IB, or IC (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Supercritical CO2 and Methanol as a co-solvent. Start with a gradient of 5% to 40% Methanol over 5 minutes.
-
Additive: 0.1% Trifluoroacetic Acid (TFA) in the methanol co-solvent.
-
Flow Rate: 3.0 mL/min
-
Outlet Pressure (Backpressure): 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 280 nm
-
Sample Preparation: Dissolve N-acetyl-DL-tryptophan in methanol to a concentration of 1 mg/mL.
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample.
-
Run the gradient and monitor the chromatogram.
-
Optimization:
-
If separation is observed, an isocratic method can be developed using the methanol percentage that provides the best resolution.
-
Screen other alcohol co-solvents such as ethanol (B145695) or isopropanol.
-
Screen different polysaccharide-based columns.
-
Capillary Electrophoresis Method for Chiral Separation of N-acetyltryptophan
This protocol provides a starting point for CE method development.
-
Capillary: Fused silica, 50 µm I.D., effective length 50 cm.
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5, containing 10 mM β-cyclodextrin.
-
Voltage: 15 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve N-acetyl-DL-tryptophan in water or the BGE to a concentration of 0.1 mg/mL.
Procedure:
-
Rinse the capillary with 0.1 M NaOH, water, and then the BGE.
-
Fill the capillary with the BGE and allow it to equilibrate.
-
Inject the sample.
-
Apply the voltage and record the electropherogram.
-
Optimization:
-
Vary the concentration of β-cyclodextrin in the BGE.
-
Try different types of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin).
-
Adjust the pH of the BGE. For N-acetyltryptophan, a lower pH is often a good starting point.[26]
-
Optimize the separation voltage.
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. eijppr.com [eijppr.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chromatographic determination of N-acetyl-DL-tryptophan and octanoic acid in human albumin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Enantiomers by Capillary Electrophoresis Using Cyclodextrins | Springer Nature Experiments [experiments.springernature.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Molecular recognition of N-acetyltryptophan enantiomers by β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sphinxsai.com [sphinxsai.com]
- 19. fagg.be [fagg.be]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. chiraltech.com [chiraltech.com]
- 25. fagg-afmps.be [fagg-afmps.be]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Mass Spectrometry Signals for N-Acyl Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor signal intensity for N-acyl amino acids in mass spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: Why am I consistently observing low signal intensity for my N-acyl amino acid samples?
Low signal intensity for N-acyl amino acids is a common issue that can stem from several factors. These analytes are often present at very low endogenous concentrations in complex biological matrices[1]. Furthermore, their inherent physicochemical properties may lead to poor ionization efficiency. The most significant factor is often "ion suppression," where other components in the sample interfere with the ionization of your target analyte in the MS source[2][3].
Q2: What is ion suppression and how does it impact my N-acyl amino acid analysis?
Ion suppression is a type of matrix effect that reduces the signal of the analyte[2]. It occurs when co-eluting components from the sample matrix (like salts, lipids, or proteins) compete with the analyte for ionization in the MS source[2][3]. This competition limits the number of analyte ions that are successfully generated and detected, leading to decreased sensitivity, poor reproducibility, and inaccurate quantification[3]. Complex samples like plasma or tissue extracts are particularly prone to causing significant ion suppression[4].
Q3: What are the primary strategies to improve the signal intensity of N-acyl amino acids?
There are three main strategies to combat low signal intensity:
-
Rigorous Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE)[2][4].
-
Chemical Derivatization: Modifying the N-acyl amino acid with a chemical tag can significantly enhance its ionization efficiency and improve its chromatographic properties[5][6][7].
-
LC-MS/MS Method Optimization: Fine-tuning chromatographic separation and mass spectrometer settings ensures maximum sensitivity and selectivity for your target analyte[8].
Q4: What is the most effective sample preparation technique to reduce ion suppression?
While simple protein precipitation is fast, it often fails to remove other interfering substances like phospholipids, leading to significant ion suppression[3][4]. For N-acyl amino acids, more robust techniques are recommended:
-
Solid-Phase Extraction (SPE): Highly effective for selectively extracting analytes while removing a broad range of interfering matrix components[2].
-
Liquid-Liquid Extraction (LLE): A powerful technique for separating analytes from interfering substances based on their differential solubility in immiscible liquids[2].
It is also critical to remove non-volatile salts and buffers (especially those containing primary amines like TRIS), as these can severely interfere with the analysis[9].
Q5: When is chemical derivatization necessary for N-acyl amino acid analysis?
Derivatization is highly recommended when you need to:
-
Boost Signal: It can increase the electrospray ionization (ESI) response by several orders of magnitude[6][10].
-
Improve Chromatography: For polar amino acids that are poorly retained on standard reversed-phase columns, derivatization increases their hydrophobicity, leading to better retention and separation[5][6].
-
Enable Alternative Detection: Some derivatizing agents add a chromophore, allowing for UV/Vis detection in addition to MS[11].
Q6: Which derivatization reagent is best for my experiment?
The choice of reagent depends on your specific analytical goals. Derivatization increases the hydrophobicity and surface activity of the analytes, which enhances their migration to the surface of electrospray droplets and improves ionization[5][6][10].
Q7: How can I optimize my LC-MS/MS method for better signal?
-
Chromatography:
-
For Underivatized Analytes: Hydrophilic Interaction Chromatography (HILIC) is excellent for retaining and separating polar underivatized amino acids[8][12].
-
For Derivatized Analytes: Reversed-Phase Liquid Chromatography (RPLC) is typically used, as derivatization increases the analyte's hydrophobicity[5].
-
Mobile Phase: Avoid additives known to cause signal suppression, such as trifluoroacetic acid (TFA)[3]. Ammonium formate (B1220265) is often a good alternative[8].
-
-
Mass Spectrometry:
-
Ion Source: Nano-electrospray ionization (nanoESI) can be more resistant to ion suppression from high salt concentrations compared to standard ESI.
-
Detection Mode: Use Multiple Reaction Monitoring (MRM) for its superior sensitivity and selectivity in quantitative analyses[8].
-
Q8: Why are stable isotope-labeled internal standards critical for this analysis?
Using stable isotope-labeled (SIL) internal standards is essential for achieving accurate and reliable quantification[13]. These standards are chemically identical to the analyte but have a different mass. They are added to the sample at the very beginning of the workflow and experience the same sample loss, extraction inefficiencies, and ion suppression effects as the target analyte. By comparing the signal of the analyte to the signal of its corresponding SIL internal standard, you can accurately correct for these variations, ensuring high-quality data[8][13].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Peak or Very Low Signal | 1. Severe ion suppression from matrix. 2. Low analyte concentration. 3. Poor ionization efficiency. 4. Inefficient sample extraction. | 1. Improve sample cleanup using SPE or LLE to remove interferences. 2. Concentrate the sample post-extraction. 3. Implement a chemical derivatization strategy to enhance ionization. 4. Optimize extraction protocol and use a SIL internal standard to assess recovery. |
| High Background / Interfering Peaks | 1. Insufficient sample cleanup. 2. Contamination from reagents or labware. 3. Co-elution of isobaric compounds. | 1. Use a more selective sample preparation method (e.g., SPE). 2. Use high-purity solvents and test for contaminants. 3. Optimize the chromatographic gradient to better separate the analyte from interferences. |
| Poor Reproducibility | 1. Inconsistent sample preparation. 2. Variable ion suppression between samples. 3. Instrument instability. | 1. Automate sample preparation if possible. 2. Crucially, use a stable isotope-labeled internal standard for every analyte to correct for variability. [8][13] 3. Perform system suitability tests to ensure instrument performance. |
| Poor Peak Shape / Retention | 1. Inappropriate chromatography for the analyte. 2. Issues with the mobile phase. | 1. For polar analytes, use a HILIC column or derivatize for RPLC. 2. Ensure mobile phase pH is appropriate for the analyte's pKa. Prepare fresh mobile phases. |
Quantitative Data Summary
Chemical derivatization can dramatically increase signal intensity. The degree of enhancement is dependent on the reagent used and the specific N-acyl amino acid.
| Derivatization Reagent | Analyte Class | Reported Signal Enhancement | Reference |
| N-alkylnicotinic acid (C4-NA-NHS) | Amino Acids | 6 to 80-fold increase compared to N-acylation with benzoic acid. | [5] |
| Poly(ethylene glycol) (PEG) | Amino Acids | Up to a 3-order of magnitude (1000x) increase for Glycine. | [6][10] |
| Increasing Acyl Chain Length | Amino Acids | Signal steadily increases with the length of the derivatized acyl chain. | [6][10] |
| Urea (Carbamoylation) | Amino Acids | Increased response in UV and MS detectors compared to underivatized forms. | [7] |
Experimental Protocols
Protocol 1: Derivatization with N-alkylnicotinic acid (Cn-NA-NHS) Ester
This protocol is based on a method shown to increase MS detection sensitivity by 6 to 80-fold[5].
-
Buffer Preparation: Prepare a 0.1 M sodium borate (B1201080) buffer and adjust the pH to between 8.5 and 10.0.
-
Reagent Preparation: Prepare a stock solution of the C4-NA-NHS derivatizing agent.
-
Reaction: To your aqueous amino acid sample, add a 4-fold molar excess of the C4-NA-NHS reagent.
-
Incubation: Vortex the mixture. The reaction should yield a stable product within approximately 1 minute at room temperature.
-
Analysis: The derivatized sample is now ready for direct injection and analysis by RPLC-MS. The derivatization increases hydrophobicity, allowing for good retention on C18 columns[5].
Protocol 2: Derivatization with Butanolic-HCl for Amino Acids and Acylcarnitines
This protocol is effective for the simultaneous measurement of amino acids and acylcarnitines[14].
-
Sample Preparation: Place 10 µL of the sample (plasma, calibrator, etc.) into a 1.5 mL vial.
-
Internal Standard Addition: Add 200 µL of the internal standard solution (containing SIL analogues of the target analytes) and mix.
-
Protein Precipitation: Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new vial.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen at 45°C.
-
Derivatization:
-
Freshly prepare the derivatization solution by mixing 90 µL of 1-butanol (B46404) with 10 µL of acetyl chloride.
-
Add 50 µL of this solution to the dried sample residue.
-
Vortex and incubate at 65°C for 15 minutes.
-
-
Final Drying & Reconstitution: Dry the sample again under nitrogen at 45°C. Reconstitute the residue in 100 µL of the mobile phase for analysis by LC-MS/MS.
Visualizations
A logical troubleshooting workflow can help systematically address the issue of low signal intensity.
Caption: Troubleshooting workflow for low MS signal intensity.
A well-defined experimental workflow is key to achieving reproducible and high-quality results.
Caption: General experimental workflow for N-acyl amino acid analysis.
References
- 1. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Enhancement of amino acid detection and quantification by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea [mdpi.com]
- 8. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation - SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 10. Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. iroatech.com [iroatech.com]
- 14. Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Detection of Low-Abundance Tryptophan Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of low-abundance tryptophan metabolites.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal for Target Metabolites | Degradation of analytes: Tryptophan and its metabolites can be sensitive to light, temperature, and acidic conditions.[1] | Work with samples quickly, at low temperatures, and protect them from light.[1] Consider using antioxidants like ascorbic acid during sample preparation, especially during alkaline hydrolysis.[2] |
| Inefficient extraction: The chosen extraction method may not be optimal for the target metabolites or sample matrix. | Test different protein precipitation agents (e.g., trifluoroacetic acid, perchloric acid, trichloroacetic acid).[1][3] Be aware that trichloroacetic acid (TCA) can lower the kynurenine (B1673888) signal.[1] Alternatively, consider solid-phase extraction (SPE) for sample cleanup and concentration.[1] | |
| Poor ionization in the mass spectrometer: The electrospray ionization (ESI) source parameters may not be optimized for your analytes. | Optimize ESI parameters such as capillary voltage and ion source temperature. For some metabolites like tryptamine (B22526) and serotonin (B10506), in-source fragmentation can be leveraged to enhance signal-to-noise by using the fragment ions as precursors in MRM analysis.[4] | |
| Poor Peak Shape (Broadening, Tailing, or Splitting) | Column contamination or overload: Buildup of matrix components on the analytical column can degrade performance.[5] | Use a guard column to protect the analytical column.[5] Ensure proper sample cleanup before injection. If overloading is suspected, dilute the sample. |
| Inappropriate mobile phase: The pH or composition of the mobile phase may not be suitable for the analytes. | Adjust the mobile phase pH to ensure analytes are in a consistent ionization state. The addition of formic acid (e.g., 0.5%) to the mobile phase has been shown to improve detector response.[2] | |
| Suboptimal chromatographic conditions: The gradient or flow rate may not be optimized for separating the target metabolites. | Optimize the LC gradient to ensure adequate separation of isomers and other closely eluting compounds. A variety of columns can be used, including C18 and pentafluorophenyl (PFP) columns, depending on the specific metabolites of interest.[3][6] | |
| High Background Noise or Matrix Effects | Interference from sample components: Biological matrices are complex and can contain compounds that interfere with the detection of target analytes.[1] | Employ more rigorous sample preparation techniques like SPE to remove interfering compounds.[1] The use of stable isotope-labeled internal standards is highly recommended to normalize for matrix effects and improve accuracy and reproducibility.[1][7] |
| Contaminated solvents or system: Impurities in solvents or buildup in the LC-MS system can lead to high background.[5] | Use high-purity, LC-MS grade solvents and additives.[5] Regularly flush the LC system and clean the MS ion source. | |
| Inconsistent Retention Times | Changes in mobile phase composition: Inconsistent preparation or degradation of the mobile phase can lead to shifts in retention time.[5] | Prepare fresh mobile phase daily and ensure accurate composition. |
| Column degradation: The stationary phase of the column can degrade over time, affecting retention.[5] | Monitor column performance with quality control samples and replace the column when performance degrades. | |
| Fluctuations in column temperature: Changes in ambient temperature can affect chromatographic separation. | Use a column oven to maintain a stable temperature. |
Frequently Asked Questions (FAQs)
1. What is the best sample preparation method for analyzing low-abundance tryptophan metabolites?
The optimal method depends on the specific metabolites and the sample matrix.
-
Protein Precipitation (PPT): This is a simple and rapid method suitable for many applications.[3] Acids like trifluoroacetic acid, perchloric acid, and trichloroacetic acid are commonly used.[1][3] However, be mindful that some indole (B1671886) derivatives are sensitive to acidic conditions, and TCA may reduce the kynurenine signal.[1]
-
Solid-Phase Extraction (SPE): This technique is useful for removing interfering compounds and concentrating the analytes, which is particularly beneficial for low-abundance metabolites.[1] Different sorbents (e.g., cation exchange) can be used depending on the target analytes.[1]
2. How can I improve the sensitivity of my LC-MS/MS method?
-
Optimize Mass Spectrometry Parameters: Fine-tune the electrospray ionization source settings and use multiple reaction monitoring (MRM) for detection.[3]
-
Chromatography: Utilize high-efficiency UHPLC systems and columns that provide good separation and sharp peaks.[8]
-
Sample Preparation: As mentioned above, effective sample cleanup and concentration can significantly enhance sensitivity.
-
Derivatization: While not always necessary with modern sensitive instruments, derivatization can be employed to improve the chromatographic and ionization properties of certain metabolites.[1]
3. Which type of analytical column is best suited for tryptophan metabolite analysis?
Reversed-phase columns, particularly C18 columns, are widely used for the separation of tryptophan and its metabolites.[3][9] For separating the diverse range of tryptophan metabolites, which have varying chemical properties, a pentafluorophenyl (PFP) column can also be effective without the need for derivatization.[6]
4. Why is the use of internal standards important?
Internal standards are crucial for accurate and reproducible quantification.[1] They help to correct for variations in sample preparation (e.g., extraction efficiency), injection volume, and matrix effects (ion suppression or enhancement).[10] Stable isotope-labeled internal standards are the gold standard as they have nearly identical physicochemical properties to the unlabeled analytes.[1][7]
5. What are the major metabolic pathways of tryptophan I should be aware of?
Tryptophan is metabolized through three primary pathways:
-
The Kynurenine Pathway: This is the major route of tryptophan degradation and produces several neuroactive and immunomodulatory metabolites.[1][11]
-
The Serotonin Pathway: This pathway leads to the synthesis of the neurotransmitter serotonin and the hormone melatonin.[12][13]
-
The Indole Pathway: This pathway involves metabolism by the gut microbiota, producing various indole derivatives.[12]
Experimental Protocols
Protocol 1: Protein Precipitation for Serum/Plasma Samples
This protocol is a general guideline for the simple and rapid precipitation of proteins from serum or plasma samples.
-
Sample Thawing: Thaw frozen serum or plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of the sample, add the appropriate internal standard solution.
-
Protein Precipitation: Add 300 µL of a cold precipitation solution (e.g., 10% trichloroacetic acid or 0.2 M perchloric acid) to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at 4°C for 10 minutes to facilitate complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube for LC-MS analysis.
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for various tryptophan metabolites as reported in the literature. These values can serve as a benchmark for method development and validation.
Table 1: Limits of Detection and Quantification for Tryptophan Metabolites
| Metabolite | LOD (nM) | LOQ (nM) | Reference |
| Tryptophan | - | 3.42 - 244.82 | [3] |
| L-Kynurenine | 0.96 - 24.48 | 3.42 - 244.82 | [3] |
| Kynurenic Acid | 0.96 - 24.48 | 3.42 - 244.82 | [3] |
| 3-Hydroxykynurenine | 0.96 - 24.48 | 3.42 - 244.82 | [3] |
| 5-Hydroxytryptamine (Serotonin) | 0.96 - 24.48 | 3.42 - 244.82 | [3] |
| 5-Hydroxyindoleacetic Acid | 0.96 - 24.48 | 3.42 - 244.82 | [3] |
| Various Tryptophan Metabolites | 0.1 - 50 | 0.5 - 100 | [9] |
Note: The ranges provided reflect the analysis of multiple metabolites in the cited studies.
Visualizations
Caption: General experimental workflow for tryptophan metabolite analysis.
Caption: Major metabolic pathways of tryptophan.
References
- 1. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 3. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. zefsci.com [zefsci.com]
- 6. Simultaneous Analysis of Tryptophan and Its Metabolites in Human Plasma Using Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry [jstage.jst.go.jp]
- 7. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Untargeted Metabolomics and Quantitative Analysis of Tryptophan Metabolites in Myalgic Encephalomyelitis Patients and Healthy Volunteers: A Comparative Study Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Bioactivity of (S)- vs (R)-N-(1H-Indole-3-acetyl)tryptophan: A Guide for Researchers
Published: December 9, 2025
This guide provides a comparative analysis of the bioactive properties of the (S)- and (R)-enantiomers of N-(1H-Indole-3-acetyl)tryptophan. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.
Overview of Bioactivity
(S)-N-(1H-Indole-3-acetyl)tryptophan, also known as Indole-3-acetyl-L-tryptophan, has been identified as a weak inhibitor of β-D-glucosidase. In contrast, there is a lack of published data on the specific biological activity of the (R)-enantiomer.
However, studies on the closely related compound, N-acetyl-tryptophan, have demonstrated significant stereoselectivity in its biological effects. The L-enantiomer, N-acetyl-L-tryptophan ((S)-N-acetyltryptophan), exhibits neuroprotective properties, whereas the D-enantiomer, N-acetyl-D-tryptophan ((R)-N-acetyltryptophan), shows no such activity.[1] This strong evidence of stereospecificity in a similar N-acyl-tryptophan derivative suggests that the bioactivity of N-(1H-Indole-3-acetyl)tryptophan is also likely dependent on its stereochemistry.
Data Presentation: A Comparative Summary
The following table summarizes the known bioactivity of the (S)- and (R)-enantiomers of N-(1H-Indole-3-acetyl)tryptophan, alongside the comparative data for N-acetyl-tryptophan to highlight the potential for stereoselective bioactivity.
| Compound | Target/Activity | Quantitative Data (IC50/EC50) | Efficacy | Reference |
| This compound | β-D-glucosidase Inhibition | Not Reported | Weak inhibitor | |
| (R)-N-(1H-Indole-3-acetyl)tryptophan | Not Reported | Not Reported | No reported bioactivity | |
| N-acetyl-L-tryptophan ((S)-form) | Neuroprotection (neuronal cell death rescue) | Not Reported | Neuroprotective | [1] |
| N-acetyl-D-tryptophan ((R)-form) | Neuroprotection (neuronal cell death rescue) | Not Reported | No protective effect | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
β-D-Glucosidase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the inhibitory effect of a compound on β-D-glucosidase activity.
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare a solution of β-D-glucosidase from a commercial source in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-β-D-glucopyranoside (pNPG), in the same buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the enzyme solution to each well.
-
Add different concentrations of the test compound to the respective wells. A control well should contain the solvent only.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Monitor the absorbance at 405 nm at regular intervals using a microplate reader. The formation of p-nitrophenol from the enzymatic cleavage of pNPG results in a yellow color.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of β-D-glucosidase activity for each concentration of the test compound compared to the control.
-
If applicable, determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Neuroprotection Assay for N-acetyl-tryptophan Enantiomers
This protocol is based on the study demonstrating the stereoselective neuroprotective effects of N-acetyl-tryptophan in models of amyotrophic lateral sclerosis (ALS).[1]
-
Cell Culture:
-
Culture NSC-34 motor neuron-like cells or primary motor neurons in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
-
Induction of Neuronal Cell Death:
-
Induce cell death by exposing the cultured neurons to an oxidative stressor, such as hydrogen peroxide (H₂O₂).
-
-
Treatment with N-acetyl-tryptophan Enantiomers:
-
Treat the cells with varying concentrations of N-acetyl-L-tryptophan, N-acetyl-D-tryptophan, or a racemic mixture (N-acetyl-DL-tryptophan) for a specified duration before or concurrently with the oxidative stressor.
-
-
Quantification of Cell Death:
-
Assess cell viability and quantify cell death using methods such as the MTT assay, LDH release assay, or by counting viable and non-viable cells using microscopy and a cell-permeable dye (e.g., trypan blue).
-
-
Mechanism of Action Studies:
-
To investigate the underlying mechanism of neuroprotection, perform further experiments such as:
-
Western Blotting: Analyze the expression levels of key proteins involved in apoptosis, such as caspases (caspase-1, -3, -9), and the release of mitochondrial proteins like cytochrome c and Smac/DIABLO into the cytoplasm.
-
ELISA: Measure the secretion of inflammatory mediators like Substance P and IL-1β in the cell culture supernatant.
-
Proteasome Activity Assays: Evaluate the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome.
-
-
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the bioactivity of N-acyl-tryptophan derivatives.
Caption: Neuroprotective pathway of (S)-N-acetyltryptophan.
Caption: Experimental workflow for neuroprotection assay.
Conclusion
While direct comparative data for the bioactivity of (S)- and (R)-N-(1H-Indole-3-acetyl)tryptophan is currently lacking, the available evidence strongly suggests a high probability of stereoselective biological activity. The weak β-D-glucosidase inhibition by the (S)-enantiomer provides a starting point for further investigation. More significantly, the pronounced difference in the neuroprotective effects of the enantiomers of the closely related N-acetyl-tryptophan underscores the critical role of stereochemistry in the bioactivity of this class of compounds.
Future research should focus on directly comparing the bioactivity of the (S)- and (R)-enantiomers of N-(1H-Indole-3-acetyl)tryptophan against a range of biological targets to fully elucidate their therapeutic potential and structure-activity relationships.
References
Validating Target Engagement of (S)-N-(1H-Indole-3-acetyl)tryptophan in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a compound interacts with its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methods to validate the target engagement of (S)-N-(1H-Indole-3-acetyl)tryptophan, a weak inhibitor of β-D-glucosidase, in cells.[1] We will explore various techniques, presenting their principles, advantages, and limitations, and provide detailed experimental protocols for key assays.
Comparison of Cellular Target Engagement Validation Methods
A variety of biophysical and biochemical methods can be employed to confirm and quantify the interaction between a small molecule and its protein target in a cellular context. The choice of method often depends on factors such as the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparison of common techniques.
| Method | Principle | Advantages | Disadvantages | Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein remaining after heat shock is quantified.[2][3] | Label-free, applicable to native proteins in intact cells or lysates, provides evidence of direct target binding.[2][3] | Not all binding events result in a significant thermal shift, can be low-throughput depending on the detection method. | Low to High |
| Bioluminescence Resonance Energy Transfer (BRET) | A cell-based assay that measures the proximity between a luciferase-tagged target protein and a fluorescently labeled tracer ligand. Compound binding displaces the tracer, leading to a decrease in the BRET signal.[4] | Real-time measurement of binding in living cells, can determine intracellular residence times.[4] | Requires genetic modification of the target protein and a specific fluorescent tracer. | High |
| Fluorescence Resonance Energy Transfer (FRET) | Similar to BRET, but uses two fluorophores. Can be used to monitor conformational changes upon ligand binding or displacement of a fluorescent probe. | High sensitivity and can be used in live cells. | Requires labeling of the target protein or a fluorescent ligand, potential for photobleaching. | High |
| Co-immunoprecipitation (Co-IP) / Pulldown Assays | An antibody to the target protein is used to pull it out of a cell lysate. Interacting small molecules can be detected if they are tagged (e.g., with biotin) or by their effect on protein-protein interactions. | Can confirm binding in a complex cellular mixture. | Often requires modification of the small molecule, may not be suitable for weak interactions, indirect detection of binding. | Low |
| Enzyme Fragment Complementation (EFC) Assays | The target protein is fused to a fragment of an enzyme (e.g., β-galactosidase). Ligand binding can be detected by its effect on protein stability or protein-protein interactions that bring the enzyme fragments together.[5] | Can be adapted for high-throughput screening, measures binding in a cellular context.[5] | Requires genetic engineering of the target protein. | High |
Validating Engagement with β-D-Glucosidase
Given that the putative target of this compound is β-D-glucosidase, a direct approach to validating target engagement is to measure the compound's effect on the enzyme's activity within the cell.
Comparison of β-D-Glucosidase Activity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Chromogenic/Fluorogenic Substrate Assays | A synthetic substrate (e.g., p-nitrophenyl-β-D-glucopyranoside, pNPG) is hydrolyzed by β-D-glucosidase, producing a colored or fluorescent product that can be quantified.[6][7][8] | Simple, sensitive, and amenable to high-throughput screening.[6] | Can be performed on cell lysates or in some cases with live cells if the substrate is cell-permeable.[9] |
| Coupled Enzyme Assays | The product of the β-D-glucosidase reaction (glucose) is used as a substrate for a second enzyme (e.g., glucose oxidase), which in turn produces a detectable signal. | Can be highly specific and sensitive. | More complex setup with multiple enzymes and substrates. |
| Label-free Mass Spectrometry-based Assays | Directly measures the conversion of the natural substrate to its product by mass spectrometry. | Does not require modified substrates, can use the endogenous substrate. | Lower throughput and requires specialized equipment. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol describes a typical CETSA experiment to assess the stabilization of an intracellular target protein by a ligand.
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble target protein (β-D-glucosidase) in each sample using a method such as Western blotting or an ELISA.
-
Plot the amount of soluble protein as a function of temperature for both treated and untreated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[10]
-
In-Cell β-D-Glucosidase Activity Assay Protocol
This protocol outlines a method to measure the activity of β-D-glucosidase in cell lysates.
-
Cell Culture and Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., containing a non-ionic detergent like Triton X-100) on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of the lysate (e.g., using a BCA assay).
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add a standardized amount of cell lysate to each well.
-
Add varying concentrations of this compound or a vehicle control to the wells and incubate for a specific time (e.g., 15-30 minutes) at room temperature.
-
-
Enzymatic Reaction:
-
Signal Detection and Data Analysis:
-
Stop the reaction (e.g., by adding a high pH solution like sodium carbonate if using pNPG).[8]
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC50 value.
-
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 4. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 5. Critical Needs in Cellular Target Engagement [discoverx.com]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Comparative Guide to Anti-Indole-3-Acetyl Conjugate Antibody Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of antibodies against indole-3-acetyl (IAA) conjugates. Understanding the specificity of these antibodies is critical for the accurate quantification of free IAA and for avoiding misinterpretation of experimental results due to cross-reactivity with its various conjugated forms and structurally similar molecules.
Data Presentation: Antibody Cross-Reactivity Comparison
The following table summarizes the cross-reactivity of a representative monoclonal anti-IAA antibody. The data is presented as the percentage of cross-reactivity relative to indole-3-acetic acid (IAA), which is set at 100%. This is typically determined by competitive ELISA, where the concentration of the competing ligand required to displace 50% of the labeled primary ligand (IC50) is compared to that of IAA.
| Compound | Structure | % Cross-Reactivity |
| Indole-3-acetic acid (IAA) | Indole ring with an acetic acid side chain at the C3 position | 100% |
| Indole-3-acetyl-L-aspartic acid (IAA-Asp) | IAA conjugated to L-aspartic acid via an amide bond | < 0.1%[1] |
| Indole-3-acetyl-L-glutamic acid (IAA-Glu) | IAA conjugated to L-glutamic acid via an amide bond | < 0.1%[1] |
| Indole-3-acetamide (IAM) | An intermediate in IAA biosynthesis | Negligible[1] |
| Tryptophan (Trp) | The amino acid precursor to IAA | Negligible[1] |
| Indole-3-butyric acid (IBA) | A synthetic auxin with a longer side chain | Low (specific percentage varies by antibody) |
| 1-Naphthaleneacetic acid (NAA) | A synthetic auxin with a naphthalene (B1677914) ring system | Low (specific percentage varies by antibody) |
Note: The cross-reactivity values presented are representative and can vary between different antibody clones and assay conditions. It is crucial to consult the datasheet for the specific antibody being used.
Experimental Protocols
Synthesis of Indole-3-Acetyl-Amino Acid Conjugates
A general method for the synthesis of N-(indole-3-acetyl)-amino acids involves the use of a coupling agent to form an amide bond between the carboxyl group of IAA and the amino group of the amino acid.
Materials:
-
Indole-3-acetic acid (IAA)
-
The desired L-amino acid (e.g., L-aspartic acid, L-glutamic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent
-
A suitable solvent, such as dioxane or a mixture of organic solvents
-
Benzyl (B1604629) alcohol (for protection of amino acid carboxyl groups, if necessary)
-
Hydrogen gas and a catalyst (e.g., palladium on carbon) for deprotection
Procedure:
-
Protection of Amino Acid (if necessary): For amino acids with additional carboxyl groups (e.g., aspartic acid, glutamic acid), it is necessary to protect these groups to prevent side reactions. This can be achieved by esterification, for example, with benzyl alcohol.
-
Coupling Reaction:
-
Dissolve IAA and the protected or unprotected amino acid in the chosen solvent.
-
Add the coupling agent (e.g., DCC) to the solution.
-
Allow the reaction to proceed at room temperature with stirring for several hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
The filtrate can be purified using techniques such as extraction and chromatography.
-
-
Deprotection (if necessary): If a protecting group like benzyl was used, it can be removed by catalytic hydrogenation to yield the final indole-3-acetyl-amino acid conjugate.
-
Characterization: Confirm the structure and purity of the synthesized conjugate using methods like NMR and mass spectrometry.
Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the steps to determine the cross-reactivity of an anti-IAA antibody with various IAA conjugates and analogs.
Materials:
-
Microtiter plates pre-coated with an anti-IAA antibody
-
Indole-3-acetic acid (IAA) standard
-
Synthesized IAA conjugates and other test compounds
-
Enzyme-conjugated IAA (e.g., IAA-HRP)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., sulfuric acid)
-
Wash buffer (e.g., PBS with Tween-20)
-
Plate reader
Procedure:
-
Preparation of Standards and Competitors:
-
Prepare a serial dilution of the IAA standard.
-
Prepare serial dilutions of each of the test compounds (IAA conjugates and analogs).
-
-
Competition Reaction:
-
Add the IAA standards and test compound dilutions to the wells of the antibody-coated microtiter plate.
-
Add a fixed concentration of enzyme-conjugated IAA to all wells.
-
Incubate the plate to allow for competitive binding between the free IAA/test compounds and the enzyme-conjugated IAA for the antibody binding sites.
-
-
Washing: Wash the plate thoroughly with wash buffer to remove unbound reagents.
-
Substrate Addition and Incubation:
-
Add the enzyme substrate to each well.
-
Incubate the plate to allow for color development. The intensity of the color is inversely proportional to the amount of free IAA or cross-reacting compound in the sample.
-
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the IAA standards.
-
Determine the IC50 value for IAA and for each test compound. The IC50 is the concentration that results in 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity for each test compound using the following formula: % Cross-Reactivity = (IC50 of IAA / IC50 of Test Compound) x 100
-
Mandatory Visualization
Experimental Workflow for Cross-Reactivity Determination
Caption: Workflow for determining antibody cross-reactivity.
IAA Signaling Pathway in Plant Defense
Caption: Simplified IAA signaling in plant-pathogen interaction.
References
A Comparative Analysis of the Metabolic Stability of N-Acyl Tryptophan Analogs and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Metabolic Performance with Supporting Experimental Data.
In the realm of drug discovery and development, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic potential. N-acyl tryptophan analogs and their derivatives represent a class of compounds with diverse biological activities, making the assessment of their metabolic fate paramount. This guide provides a comparative analysis of the metabolic stability of various tryptophan-derived compounds, supported by experimental data from in vitro studies.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of a series of tryptophanol-derived isoindolinone p53 activators in human liver microsomes (HLM). While not strictly N-acyl tryptophan analogs, these structurally related compounds provide valuable insights into how modifications to the tryptophan scaffold can influence metabolic clearance. The data is extracted from a study on the metabolism-guided optimization of these compounds.[1][2]
| Compound | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| SLMP53-1 (6) | Tryptophanol-derived isoindolinone | >60 | 11.2 |
| SLMP53-2 (7) | N-methylated analog of SLMP53-1 | >60 | 16.5 |
| 13d | C2-brominated and N-propylated analog | >60 | 18.2 |
| 13k | C2-brominated and N-methylated analog | >60 | 16.5 |
Data sourced from "Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators".[1][2]
Analysis of the Data:
The presented data indicates that the parent tryptophanol-derived isoindolinone (SLMP53-1) and its analogs generally exhibit high metabolic stability in human liver microsomes, with half-lives exceeding 60 minutes. The intrinsic clearance values suggest a low to moderate rate of metabolism. Notably, modifications such as N-methylation (SLMP53-2 and 13k) and C2-bromination with N-propylation (13d) did not significantly decrease the metabolic stability of the core scaffold. This suggests that these positions may be less susceptible to primary metabolism by cytochrome P450 enzymes present in liver microsomes.
In contrast to these complex derivatives, simpler analogs like N-acetyl-tryptophan (NAT) have been noted for their stability, particularly when used as a stabilizer in protein therapeutic formulations.[3] Studies have shown that NAT degradation is minimal under recommended storage and relevant thermal stress conditions, suggesting inherent stability.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of metabolic stability.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard method to evaluate the phase I metabolic stability of compounds.
1. Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Ice-cold acetonitrile (B52724) with an internal standard (for reaction termination and sample analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare a working solution of the test compound in phosphate buffer.
-
In a 96-well plate, add the liver microsomes to the phosphate buffer.
-
Add the test compound working solution to the microsome suspension and pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with constant shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
3. Data Analysis:
-
Determine the peak area ratio of the test compound to the internal standard at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression: t½ = 0.693 / slope
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in assessing the metabolic stability of N-acyl tryptophan analogs.
Caption: Workflow for in vitro metabolic stability assay.
Signaling Pathways and Metabolic Fate
The metabolism of tryptophan and its derivatives is complex, primarily involving cytochrome P450 (CYP) enzymes in the liver. The indole (B1671886) ring of tryptophan is a key site for oxidative metabolism.[1]
Caption: General metabolic pathway for xenobiotics.
This guide provides a foundational understanding of the metabolic stability of N-acyl tryptophan analogs and related structures. The presented data and protocols serve as a valuable resource for researchers in the rational design of novel therapeutics with improved pharmacokinetic properties.
References
A Comparative Analysis of (S)-N-(1H-Indole-3-acetyl)tryptophan and Other Glucosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Glucosidase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of indole (B1671886) derivatives and clinically approved glucosidase inhibitors against α-glucosidase. Lower IC50 values indicate greater potency.
| Compound | Glucosidase Target | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
| Indole Derivatives | ||||
| Indolo[1,2-b]isoquinoline derivative (Cpd 11) | α-glucosidase | 3.44 ± 0.36 | Acarbose | 640.57 ± 5.13 |
| Bis(indol-3-yl)methane derivative (5g) | α-glucosidase | 7.54 ± 1.10 | Acarbose | 261.45 ± 2.17 |
| Bis(indol-3-yl)methane derivative (5h) | α-glucosidase | 9.57 ± 0.62 | Acarbose | 261.45 ± 2.17 |
| Novel Indole derivative (A1) | α-glucosidase | 20.7 | Acarbose | - |
| Clinically Approved Inhibitors | ||||
| Acarbose | α-glucosidase | 20.45 ± 1.02 | - | - |
| Voglibose | α-glucosidase | 0.07 - 5.6 | - | - |
| Miglitol | α-glucosidase | 6.0 | - | - |
Note: The IC50 values for Voglibose represent a range for different specific α-glucosidases (e.g., human lysosomal α-glucosidase, rat maltase, isomaltase, and sucrase). The IC50 value for Acarbose can vary depending on the specific experimental conditions.
Mechanism of Action: Glucosidase Inhibition
Glucosidase inhibitors act by competitively and reversibly inhibiting the activity of glucosidase enzymes in the brush border of the small intestine. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose. By delaying carbohydrate digestion, these inhibitors reduce the rate of glucose absorption and consequently lower postprandial blood glucose levels. This mechanism is a key therapeutic strategy in the management of type 2 diabetes mellitus.
Caption: General mechanism of glucosidase inhibitors.
Experimental Protocols
In Vitro α-Glucosidase Inhibitory Assay
This protocol is a representative method for determining the α-glucosidase inhibitory activity of a test compound.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compound (e.g., indole derivative)
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3, 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing 50 µL of phosphate buffer (100 mM, pH 6.8), 10 µL of α-glucosidase solution (1 U/mL), and 20 µL of the test compound at varying concentrations.
-
Incubate the mixture at 37 °C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (1 mM).
-
Incubate the plate at 37 °C for another 15 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Acarbose is used as a positive control, and a reaction mixture without the test substance serves as the control.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
In Vitro β-D-Glucosidase Inhibitory Assay
While a specific protocol for testing this compound was not found, the following is a general method for assessing β-D-glucosidase inhibition.
Materials:
-
β-D-Glucosidase (e.g., from almonds)
-
p-Nitrophenyl-β-D-glucopyranoside (pNP-βG)
-
Test compound
-
Appropriate buffer (e.g., acetate (B1210297) or phosphate buffer, pH optimized for the enzyme)
-
Stopping reagent (e.g., sodium carbonate or sodium hydroxide)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add a solution of the test compound at various concentrations to the wells.
-
Add the β-D-glucosidase enzyme solution to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at an optimal temperature (e.g., 37 °C).
-
Start the enzymatic reaction by adding the substrate, pNP-βG, to each well.
-
Incubate the reaction mixture for a specific time (e.g., 20-30 minutes) at the optimal temperature.
-
Terminate the reaction by adding a stopping reagent, which also develops the color of the p-nitrophenolate ion under alkaline conditions.
-
Measure the absorbance at a wavelength of 405 nm.
-
Controls should include a blank (no enzyme), a control (no inhibitor), and a positive control with a known β-D-glucosidase inhibitor.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the α-glucosidase assay.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and evaluation of potential glucosidase inhibitors.
Caption: Workflow for glucosidase inhibitor discovery.
References
Illuminating Nature's Assembly Lines: A Comparative Guide to Isotopic Labeling for Biosynthetic Pathway Confirmation
For researchers, scientists, and drug development professionals, understanding the intricate biosynthetic pathways of natural products is paramount for harnessing their therapeutic potential. Isotopic labeling studies serve as a powerful compass, guiding the elucidation of these complex molecular routes. This guide provides an objective comparison of key isotopic labeling techniques and analytical methods, supported by experimental data, to aid in the rational design of studies aimed at confirming biosynthetic pathways.
The core principle of isotopic labeling is the introduction of atoms with a different neutron count (isotopes) into precursor molecules.[1] These labeled precursors are then fed to a biological system, and the resulting natural product is analyzed to trace the path of the labeled atoms, thereby revealing the biosynthetic route.[1][2] This guide will compare stable versus radioactive isotopes and the primary analytical techniques used for their detection: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Choosing Your Tracer: A Comparison of Isotopic Labeling Techniques
The choice of isotope is a critical first step in designing a biosynthetic study. The two main categories are stable isotopes, which are non-radioactive, and radioactive isotopes.
| Feature | Stable Isotope Labeling (e.g., ¹³C, ¹⁵N, ²H) | Radioactive Isotope Labeling (e.g., ¹⁴C, ³H) |
| Detection Principle | Mass difference (MS) or nuclear spin (NMR).[3] | Radioactive decay (scintillation counting, autoradiography). |
| Safety | Non-radioactive, posing no radiation risk and requiring no specialized handling for radioactivity.[4] | Radioactive, necessitating licensed handling, specialized waste disposal, and stringent radiation safety protocols.[4] |
| Sensitivity | High, dependent on the analytical instrument's capabilities.[4] | Extremely high, particularly with techniques like Accelerator Mass Spectrometry (AMS).[4] |
| Information Content | Can provide positional information within the molecule (NMR) and detailed isotopologue distribution (MS).[5] | Primarily indicates incorporation or lack thereof; positional information requires chemical degradation. |
| Cost | Labeled precursors can be expensive, but waste disposal is standard. | The cost of the isotope itself may be lower, but handling and disposal costs are significant. |
| Regulatory Burden | Minimal regulatory hurdles. | Highly regulated, requiring licenses and tracking. |
Deciphering the Signal: Analytical Techniques for Isotope Detection
Once the labeled compound has been produced by the biological system, the next crucial step is to detect and quantify the incorporated isotopes. Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy are the two primary analytical platforms for this purpose.[5]
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the mass-to-charge ratio of ions, allowing for the detection of mass shifts due to isotopic labeling.[5] | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and the specific location of labeled atoms.[5] |
| Sensitivity | Very high, capable of detecting analytes at femtomole or even attomole levels.[6] | Inherently lower sensitivity, typically requiring sample concentrations in the millimolar range.[6][7] |
| Sample Requirements | Requires very small sample quantities. | Requires relatively larger sample volumes (typically 500-600 μL) and often the use of deuterated solvents.[6] |
| Information Provided | Provides the mass isotopologue distribution (e.g., M+1, M+2), indicating the number of incorporated labels.[8] | Provides the precise location of the isotopic label within the molecule's structure.[5] |
| Sample Destruction | Destructive analysis. | Non-destructive, allowing for further analyses on the same sample.[6] |
| Hyphenation | Commonly coupled with chromatographic techniques like LC (Liquid Chromatography) or GC (Gas Chromatography) for complex mixture analysis.[9] | Can be used for in-vivo and high-throughput analyses, especially when combined with stable isotope enrichment.[7] |
Case Study: Elucidating the Erythromycin (B1671065) Biosynthetic Pathway
The biosynthesis of the antibiotic erythromycin is a well-studied example of a polyketide pathway. Isotopic labeling studies have been instrumental in confirming its assembly from one propionyl-CoA and six methylmalonyl-CoA units.[3]
A recent study utilized a platform called IsoAnalyst, which employs parallel stable isotope labeling (SIL) to connect metabolites to their biosynthetic gene clusters (BGCs).[2] In this approach, the producing organism, Saccharopolyspora erythraea, was grown in the presence of different ¹³C-labeled precursors.[2] The resulting erythromycin A was then analyzed by LC-MS to determine the degree of isotope incorporation.
Table 1: Predicted and Observed Isotopic Labeling of Erythromycin A [3][10]
| Labeled Precursor Fed | Expected Labeled Moieties in Erythromycin A | Predicted Number of Incorporated Labels | Observed Number of Incorporated Labels (by MS) |
| [1-¹³C]-Acetate | Can be converted to methylmalonyl-CoA via the TCA cycle.[3] | 4 | 4 |
| [1-¹³C]-Propionate | Directly incorporated as propionyl-CoA and methylmalonyl-CoA.[3] | 7 | 7 |
| [methyl-¹³C]-Methionine | The methyl groups of the two sugar moieties (desosamine and mycarose).[10] | 2 | 2 |
| [1-¹⁵N]-Glutamate | The nitrogen atom in the desosamine (B1220255) sugar. | 1 | 1 |
This data is a summary of findings from McCaughey et al. (2022).
Experimental Protocols
Below are generalized protocols for conducting an isotopic labeling study to confirm a biosynthetic pathway.
Precursor Feeding and Fermentation
Objective: To incorporate stable isotope-labeled precursors into the target metabolite.
Materials:
-
Producing microorganism (e.g., bacterial or fungal strain).
-
Appropriate fermentation medium.
-
Sterile flasks and incubator shaker.
-
Isotopically labeled precursors (e.g., [1-¹³C]-sodium acetate, [U-¹³C]-glucose, [¹⁵N]-ammonium chloride).
Procedure:
-
Prepare a seed culture of the microorganism in a suitable growth medium.
-
Inoculate the production medium with the seed culture.
-
At a specific time point during growth (e.g., early to mid-exponential phase), add the sterile, isotopically labeled precursor to the culture medium. A parallel control culture without the labeled precursor should also be run.[2]
-
Continue the fermentation for a period sufficient for the production of the target metabolite.
-
Harvest the culture by centrifugation or filtration to separate the biomass from the supernatant.
Extraction and Purification of the Labeled Metabolite
Objective: To isolate the target metabolite for analysis.
Materials:
-
Organic solvents (e.g., ethyl acetate, butanol).
-
Separatory funnel.
-
Rotary evaporator.
-
Chromatography system (e.g., silica (B1680970) gel column chromatography, HPLC).
Procedure:
-
Extract the culture broth and/or biomass with an appropriate organic solvent.
-
Concentrate the organic extract using a rotary evaporator.
-
Purify the target metabolite from the crude extract using chromatographic techniques. Monitor the fractions for the presence of the desired compound.
Analysis by LC-MS
Objective: To determine the mass of the purified metabolite and its isotopologue distribution.
Procedure:
-
Dissolve the purified metabolite in a suitable solvent.
-
Analyze the sample using a high-resolution LC-MS system.
-
Acquire the mass spectrum and compare the molecular ion cluster of the labeled compound to the unlabeled compound. The mass shift in the molecular ion peak will confirm the incorporation of the stable isotope.[9]
-
Analyze the mass isotopologue distribution to determine the number of incorporated labels.[8]
Data Analysis
Objective: To interpret the mass spectrometry data to deduce the biosynthetic pathway.
Procedure:
-
Correct the raw mass spectral data for the natural abundance of stable isotopes.
-
Determine the mass isotopologue distribution (MID), which is the fraction of the metabolite pool containing 0, 1, 2, or more labeled atoms.
-
Compare the observed labeling pattern with the theoretically predicted patterns for different proposed biosynthetic pathways.
Visualizing the Workflow and Pathway
Diagrams are essential for visualizing the experimental process and the proposed biosynthetic pathway.
Caption: A generalized workflow for an isotopic labeling study.
References
- 1. Respiration of 13C-Labeled Substrates Added to Soil in the Field and Subsequent 16S rRNA Gene Analysis of 13C-Labeled Soil DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. Elucidation of Spore-Photoproduct Formation by Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sustainable biosynthesis of valuable diterpenes in microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iomcworld.com [iomcworld.com]
- 7. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Establishment of a GC-MS-based 13 C-positional isotopomer approach suitable for investigating metabolic fluxes in plant primary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Biological activity of N-acetyl-L-tryptophan versus N-acetyl-D-tryptophan
A Comparative Guide to the Biological Activities of N-acetyl-L-tryptophan and N-acetyl-D-tryptophan
For researchers, scientists, and drug development professionals, understanding the stereospecificity of bioactive molecules is paramount. This guide provides a detailed comparison of the biological activities of N-acetyl-L-tryptophan (L-NAT) and its enantiomer, N-acetyl-D-tryptophan (D-NAT), supported by experimental findings.
Introduction
N-acetyltryptophan is a derivative of the essential amino acid tryptophan. The acetylation of the amino group can influence its biological properties. This guide focuses on the distinct pharmacological profiles of the L- and D-isomers, highlighting the significant stereoselectivity in their biological actions. L-NAT has demonstrated a range of therapeutic effects, including neuroprotection, anti-inflammatory, and antioxidant activities. In stark contrast, D-NAT has been shown to be largely inactive in several experimental models.[1] This disparity underscores the importance of stereochemistry in drug design and development. N-acetyl-DL-tryptophan, the racemic mixture, has been explored for its potential in enhancing cognitive function and mood regulation.[2]
Comparative Biological Activities
A pivotal study directly comparing the two isomers found that L-NAT, but not D-NAT, rescues neuronal cell death in models of amyotrophic lateral sclerosis (ALS).[1] This neuroprotective effect of L-NAT is a central theme in its biological activity profile.
N-acetyl-L-tryptophan (L-NAT)
L-NAT has been investigated for a variety of therapeutic applications, primarily centered around its neuroprotective and anti-inflammatory properties.
-
Neuroprotection: L-NAT has shown significant neuroprotective effects in various models of neurodegenerative diseases. In models of ALS, it has been demonstrated to rescue neuronal cell death.[1] It is also suggested to have potential as a therapeutic strategy for Alzheimer's disease by ameliorating cognitive decline and neuroinflammation.[3][4]
-
Anti-inflammatory and Antioxidant Effects: L-NAT exerts anti-inflammatory effects by inhibiting the expression of interleukin-1β (IL-1β) and the activation of caspase-1.[5] Its antioxidant properties are attributed to its ability to reduce oxidative stress.[6]
-
Inhibition of Apoptosis: A key mechanism of L-NAT's neuroprotective action is its ability to inhibit the mitochondrial cell death pathway. It has been shown to prevent the release of cytochrome c, Smac, and AIF from the mitochondria, thereby inhibiting the activation of caspases-1, -3, and -9.[1][5]
-
Controversial Role as a Neurokinin-1 (NK-1) Receptor Antagonist: Many studies have described L-NAT as an antagonist of the neurokinin-1 (NK-1) receptor, which mediates the effects of substance P, a key player in neuroinflammation.[5][6][7][8] This antagonism has been proposed as a primary mechanism for its neuroprotective and anti-inflammatory effects. However, a recent study has challenged this, reporting that L-NAT does not display significant binding to either human or rat NK-1 receptors at concentrations up to the millimolar range.[9] This significant discrepancy in the literature suggests that the therapeutic effects of L-NAT may be mediated by mechanisms independent of the NK-1 receptor.
-
Radioprotective Activity: L-NAT has demonstrated radioprotective effects in mouse and primate models, potentially through the antagonism of the TRPV1 receptor and subsequent inhibition of substance P expression.[10]
-
Protein Stabilization: N-acetyltryptophan is used as a stabilizer for protein therapeutics, such as human serum albumin, protecting them from oxidative degradation.[11]
N-acetyl-D-tryptophan (D-NAT)
In contrast to its L-isomer, N-acetyl-D-tryptophan has shown a marked lack of biological activity in the contexts where L-NAT is effective.
-
Lack of Neuroprotective Effect: The most significant finding is that D-NAT does not exhibit the neuroprotective effects seen with L-NAT in models of ALS.[1]
-
Limited Research: There is a notable scarcity of research into the biological activities of D-NAT. It is primarily mentioned as the inactive enantiomer in studies focusing on L-NAT.
-
Metabolite: N-acetyl-D-tryptophan has been identified as a metabolite in yeast (Saccharomyces cerevisiae).[12][13]
-
Potential as a Protease Inhibitor: Some database entries suggest a potential pharmacological role as a protease inhibitor, though specific experimental evidence for this is limited in the searched literature.[12]
Quantitative Data Summary
Direct quantitative comparisons of the biological activities of L-NAT and D-NAT are limited in the available literature. The primary evidence for their differential activity comes from qualitative observations of neuroprotection.
| Biological Activity | N-acetyl-L-tryptophan (L-NAT) | N-acetyl-D-tryptophan (D-NAT) | Reference |
| Neuroprotection (ALS model) | Protective | No protective effect | [1] |
| NK-1 Receptor Binding | Controversial: Reported as an antagonist, but also shown to have no significant binding. | No reported binding. | [5][9] |
| Cytochrome c Release Inhibition | Inhibits release | No data available | [1][5] |
| Caspase Activation Inhibition | Inhibits caspase-1, -3, and -9 | No data available | [1][5] |
Signaling Pathways of N-acetyl-L-tryptophan
The proposed mechanisms of action for L-NAT involve the modulation of several key signaling pathways related to inflammation and apoptosis.
Caption: Proposed signaling pathways for N-acetyl-L-tryptophan.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Neuroprotection Assay in NSC-34 Motor Neuron-like Cells
This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
Experimental Workflow:
Caption: Workflow for the in vitro neuroprotection assay.
Protocol:
-
Cell Culture: NSC-34 motor neuron-like cells are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: Cells are pre-treated with various concentrations of L-NAT, D-NAT, or a vehicle control for a specified period (e.g., 2 hours).
-
Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the cell cultures to induce oxidative stress and cell death.
-
Incubation: The cells are incubated for 24 to 48 hours.
-
Viability Assessment: Cell viability is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The viability of cells treated with the test compounds is compared to the viability of cells treated with H₂O₂ alone to determine the extent of neuroprotection.
Cytochrome c Release Assay
This assay is used to determine if a compound can prevent the release of cytochrome c from the mitochondria, a key event in the intrinsic pathway of apoptosis.
Protocol:
-
Cell Treatment and Lysis: Cells are treated with the test compound and an apoptotic stimulus. The cells are then harvested and lysed to release the cytoplasmic and mitochondrial fractions.
-
Fractionation: The cell lysate is centrifuged at a low speed to pellet nuclei and intact cells. The supernatant is then centrifuged at a higher speed to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.
-
Western Blotting: The cytosolic and mitochondrial fractions are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody specific for cytochrome c to detect its presence in each fraction.
-
Analysis: An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate its release from the mitochondria.
Caspase Activity Assay
This assay measures the activity of caspases, which are key executioner enzymes in apoptosis.
Protocol:
-
Cell Lysis: Treated and untreated cells are lysed to release their contents, including active caspases.
-
Substrate Addition: A specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., DEVD for caspase-3) is added to the cell lysates.
-
Incubation: The lysates are incubated to allow the active caspases to cleave the substrate.
-
Detection: The resulting fluorescent or colored product is measured using a microplate reader. The signal intensity is proportional to the caspase activity.
Conclusion
The biological activities of N-acetyltryptophan are highly stereospecific. N-acetyl-L-tryptophan is a promising therapeutic agent with demonstrated neuroprotective, anti-inflammatory, and antioxidant properties, primarily through the inhibition of the mitochondrial apoptotic pathway. The role of the NK-1 receptor in its mechanism of action is currently a subject of debate and requires further investigation. In contrast, N-acetyl-D-tryptophan appears to be biologically inert in the same experimental models, highlighting the critical importance of stereochemistry in its pharmacological effects. Future research should focus on elucidating the precise molecular targets of L-NAT to fully understand its therapeutic potential and on exploring potential, as yet undiscovered, biological roles of D-NAT.
References
- 1. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-acetyl-L-tryptophan, a substance-P receptor antagonist attenuates aluminum-induced spatial memory deficit in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The NK1 receptor antagonist N-acetyl-L-tryptophan reduces dyskinesia in a hemi-parkinsonian rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acetyl-L-tryptophan delays disease onset and extends survival in an amyotrophic lateral sclerosis transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Correcting a widespread error: Neuroprotectant N-acetyl-L-tryptophan does not bind to the neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-acetyl-L-tryptophan provides radioprotection to mouse and primate models by antagonizing the TRPV1 receptor and substance P inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-acetyl-D-tryptophan | C13H14N2O3 | CID 439917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ymdb.ca [ymdb.ca]
Navigating Neuroprotection: A Comparative Guide to the Reproducibility of In Vitro Assays for N-Acetylated Amino Acids
For researchers, scientists, and drug development professionals, the quest for reliable neuroprotective agents is paramount. N-acetylated amino acids have emerged as a promising class of compounds, with numerous in vitro studies demonstrating their potential to shield neurons from various insults. However, the reproducibility of these findings is a critical factor for their translation into therapeutic applications. This guide provides a comparative analysis of the in vitro neuroprotective effects of key N-acetylated amino acids, focusing on the reproducibility of the assays used to evaluate them. We delve into the experimental data, detailed methodologies, and the signaling pathways implicated in their mechanisms of action.
A Comparative Overview of Neuroprotective Efficacy
The neuroprotective potential of N-acetylated amino acids has been investigated in a variety of in vitro models mimicking the pathological conditions of neurodegenerative diseases. This section summarizes the quantitative data from studies on N-acetylcysteine (NAC), N-acetyl-L-leucine (NALL), and N-acetyl-L-tryptophan (L-NAT), highlighting their effects in models of glutamate (B1630785) excitotoxicity, oxidative stress, and proteinopathy.
| N-Acetylated Amino Acid | In Vitro Model | Neurotoxic Insult | Key Efficacy Metric | Result | Reference |
| N-acetylcysteine (NAC) | Mouse Cortical Cultures | N-acetylcysteine (1 & 10 mM) | Neuronal Death (%) | Increased to 41% and 81% respectively after 24h | [1] |
| Glial C6 Cells | Staurosporine (STS) | Apoptosis | Enhanced protection against STS-induced apoptosis with DHPG | [2] | |
| Rotenone-treated MN9D cells | Rotenone | Cell Death | Protected against group I mGlus-induced toxicity | [2] | |
| N-acetyl-L-leucine (NALL) | GBA1 mutant human iPSC-derived dopaminergic neurons | Not specified | pS129-alpha-synuclein levels | Reduced levels | [3] |
| LRRK2 mutant human dopaminergic neurons | Not specified | pS129-alpha-synuclein levels | Reduced levels | [3] | |
| Mouse model of TBI | Controlled cortical impact | Cell death | Attenuated cell death | [4][5] | |
| N-acetyl-L-tryptophan (L-NAT) | NSC-34 motor neuron-like cells | Not specified | Cell Death | Neuroprotective effect observed | [6][7] |
| Primary motor neurons | Not specified | Cell Death | Neuroprotective effect observed | [6][7] |
Deciphering the Mechanisms: Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the neuroprotective effects of N-acetylated amino acids is crucial for their development as therapeutic agents. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for assessing neuroprotection in vitro.
Caption: N-Acetylcysteine (NAC) signaling pathways.[8]
Caption: N-Acetyl-L-leucine (NALL) signaling pathways.[3]
Caption: N-Acetyl-L-tryptophan (L-NAT) signaling pathways.[6][7]
Caption: A generalized experimental workflow for in vitro neuroprotection assays.
Experimental Protocols: A Closer Look at the Methodology
The reproducibility of in vitro assays is heavily dependent on the standardization of experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
Glutamate-Induced Excitotoxicity Model
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 15-17 mice and cultured in Neurobasal medium supplemented with B27 and GlutaMAX. Cells are typically used for experiments between 12 and 14 days in vitro.
-
Treatment: Neurons are pre-incubated with varying concentrations of the N-acetylated amino acid for a specified period (e.g., 1-24 hours).
-
Induction of Excitotoxicity: Glutamate (e.g., 50-100 µM) is added to the culture medium for a defined duration (e.g., 10-30 minutes).
-
Assessment of Cell Viability: Cell viability is commonly assessed 24 hours after the glutamate insult using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.
Oxidative Stress Model
-
Cell Culture: A human neuroblastoma cell line, such as SH-SY5Y, is often used. Cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum.
-
Treatment: Cells are pre-treated with the test compound for a designated time.
-
Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified using fluorescent probes such as 2',7'-dichlorofluorescein (B58168) diacetate (DCFDA).
-
Cell Viability and Apoptosis: Cell viability is measured using assays like MTT, and apoptosis can be assessed by measuring caspase-3 activity or through TUNEL staining.
Amyloid-Beta (Aβ) Toxicity Model
-
Cell Culture: SH-SY5Y cells or primary hippocampal neurons are commonly employed.
-
Preparation of Aβ Oligomers: Synthetic Aβ peptides (typically Aβ₁₋₄₂) are aggregated to form oligomers, which are considered the primary neurotoxic species in Alzheimer's disease.
-
Treatment and Insult: Cells are co-incubated with the N-acetylated amino acid and pre-aggregated Aβ oligomers for 24-48 hours.
-
Assessment of Neuroprotection: Neuroprotective effects are evaluated by measuring cell viability, synaptic protein levels, and markers of apoptosis.
Discussion: Challenges and Future Directions for Reproducibility
While the presented data suggest promising neuroprotective effects of N-acetylated amino acids, several factors can influence the reproducibility of these in vitro assays. These include:
-
Cell Line and Primary Culture Variability: Different cell lines and primary cultures from different animal strains or developmental stages can exhibit varying sensitivities to neurotoxic insults and therapeutic interventions.
-
Reagent Quality and Preparation: The purity and preparation of reagents, such as Aβ peptides and neurotoxic compounds, can significantly impact experimental outcomes.
-
Subtle Variations in Protocol: Minor differences in incubation times, concentrations, and assessment methods can lead to discrepancies between studies.
-
Lack of Standardized Reporting: Inconsistent reporting of detailed experimental parameters makes it challenging to replicate studies accurately.
To enhance the reproducibility of in vitro neuroprotection assays, the research community should strive for greater standardization of protocols, the use of well-characterized cell lines, and comprehensive reporting of experimental details. Collaborative efforts to establish and validate standardized assays will be crucial for the reliable evaluation of novel neuroprotective compounds and their successful translation to the clinic.
References
- 1. N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetylcysteine Protects against Apoptosis through Modulation of Group I Metabotropic Glutamate Receptor Activity | PLOS One [journals.plos.org]
- 3. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. intrabio.com [intrabio.com]
- 6. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of (S)-N-(1H-Indole-3-acetyl)tryptophan: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe and compliant disposal of (S)-N-(1H-Indole-3-acetyl)tryptophan, ensuring the protection of personnel and the environment.
While this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is imperative to adhere to established laboratory waste management protocols. Improper disposal can lead to unnecessary risks and regulatory violations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area to avoid inhalation of any dust. In case of a spill, sweep up the solid material, taking care to avoid generating dust, and collect it in a suitable container for disposal.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound should follow a systematic process that aligns with the principles of the Resource Conservation and Recovery Act (RCRA) and general laboratory safety guidelines.[3][4][5][6]
-
Waste Identification and Classification : The first step is to classify the waste. Based on available safety data sheets for closely related compounds, this compound is not considered a hazardous waste.[7] However, it is crucial to consult your institution's specific guidelines and local regulations, as waste that is not hazardous under federal regulations may be considered hazardous by state or local authorities.[8][9]
-
Segregation : Do not mix this compound waste with other chemical waste streams, especially those containing hazardous materials.[10][11] It should be collected in a designated, separate container.
-
Containerization : Use a clearly labeled, sealed, and chemically compatible container for collecting the waste.[3][10][12] The original product container is often a suitable option. The container must be in good condition, with a secure lid to prevent spills or leakage.[11]
-
Labeling : The waste container must be accurately labeled with the full chemical name: "this compound". The label should also include the date when the waste was first added to the container.
-
Storage : Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[11][12] This area should be away from heat sources and high-traffic areas.
-
Disposal Request : Once the container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department. Do not dispose of this compound in the regular trash or down the drain unless explicitly permitted by your institution and local wastewater authority.[8][12]
Quantitative Disposal Parameters
| Parameter | Guideline | Regulatory Context |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of non-acute hazardous waste | Resource Conservation and Recovery Act (RCRA)[12] |
| Acute Hazardous Waste (P-listed) SAA Limit | 1 quart of liquid or 1 kg of solid | Resource Conservation and Recovery Act (RCRA)[12] |
| Container Headspace | Leave at least 10% of the container volume as headspace | General Laboratory Safety Practice |
| pH for Aqueous Drain Disposal (if permitted) | Between 5.5 and 10.5 | General guidance, local regulations may vary[8] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. danielshealth.com [danielshealth.com]
- 4. epa.gov [epa.gov]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. acs.org [acs.org]
- 9. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
